Nemiralisib hydrochloride
Description
Properties
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUEJGEJLAXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-77-5 | |
| Record name | GSK-2269557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMIRALISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nemiralisib Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemiralisib hydrochloride (GSK2269557) is a potent and highly selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme plays a critical role in the activation and function of various leukocytes, which are key drivers of inflammation in a range of respiratory diseases. By specifically targeting PI3Kδ, Nemiralisib aims to modulate the aberrant immune responses characteristic of conditions such as Chronic Obstructive Pulmonary Disease (COPD) and Activated PI3Kδ Syndrome (APDS), offering a targeted anti-inflammatory approach. This technical guide provides a comprehensive overview of the core mechanism of action of Nemiralisib, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the PI3Kδ Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the PI3Kδ enzyme, a member of the Class IA PI3Ks. PI3Kδ is primarily expressed in leukocytes, including neutrophils, T-cells, and B-cells.[1] In inflammatory respiratory diseases, the PI3Kδ pathway is often upregulated in these immune cells.[2]
The core mechanism involves the following steps:
-
Enzyme Inhibition: Nemiralisib binds to the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
-
Downstream Signaling Cascade Blockade: The reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains. A key effector in this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Modulation of Cellular Functions: By inhibiting the PI3Kδ/Akt signaling axis, Nemiralisib ultimately modulates a variety of leukocyte functions integral to the inflammatory process. These include:
-
Cell Proliferation and Survival: Inhibition of this pathway can lead to reduced proliferation and increased apoptosis of inflammatory cells.
-
Cellular Activation and Effector Functions: The activation of T-cells and B-cells, as well as the degranulation of mast cells and the oxidative burst in neutrophils, are attenuated.
-
Chemotaxis and Cell Migration: Nemiralisib has been shown to correct the aberrant directionality of chemotaxis observed in neutrophils from COPD patients, a key factor in the persistent inflammation in the lungs.[3]
-
Cytokine Production: The release of pro-inflammatory cytokines, such as IFNγ, is reduced.
-
The following diagram illustrates the central role of PI3Kδ in leukocyte signaling and the point of intervention for Nemiralisib.
Quantitative Data on Potency and Selectivity
Nemiralisib has demonstrated high potency for PI3Kδ and significant selectivity over other PI3K isoforms. This selectivity is crucial for minimizing off-target effects.
| Target | Potency/Selectivity Metric | Value | Reference |
| PI3Kδ | pKi | 9.9 | [4] |
| PI3Kα | pIC50 | 5.3 (>1000-fold selective) | [4] |
| PI3Kβ | pIC50 | 5.8 (>1000-fold selective) | [4] |
| PI3Kγ | pIC50 | 5.2 (>1000-fold selective) | [4] |
| IFNγ inhibition in PBMC assay | pIC50 | 9.7 | [5] |
Experimental Protocols
PI3Kδ Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro potency of Nemiralisib against the PI3Kδ enzyme. The principle is based on the detection of PIP3, the product of the PI3Kδ enzymatic reaction, through a competitive immunoassay using HTRF technology.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
This compound (or other test compounds)
-
HTRF detection reagents: Europium cryptate-labeled anti-PIP3 antibody and a biotinylated PIP3 tracer recognized by streptavidin-XL665.
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Nemiralisib in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Enzyme Reaction:
-
Add PI3Kδ enzyme to the wells of the microplate.
-
Add the test compound (Nemiralisib) or vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-PIP3 antibody and biotinylated PIP3 tracer/streptavidin-XL665).
-
Incubate at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (specific signal from FRET) and 620 nm (cryptate emission). The ratio of these two signals is calculated and used to determine the amount of PIP3 produced.
-
Data Analysis: The IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Peripheral Blood Mononuclear Cell (PBMC) Assay for IFNγ Inhibition
This cell-based assay assesses the functional consequence of PI3Kδ inhibition by measuring the suppression of IFNγ production by stimulated PBMCs.
Materials:
-
Human PBMCs isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin).
-
Stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA)).
-
This compound.
-
IFNγ ELISA kit or ELISpot kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend them in complete cell culture medium at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
Compound Treatment:
-
Plate the PBMCs into 96-well plates.
-
Add serial dilutions of Nemiralisib or vehicle control to the wells.
-
Pre-incubate the cells with the compound for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation: Add the chosen stimulant (e.g., anti-CD3/anti-CD28) to the wells to induce T-cell activation and IFNγ production.
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
IFNγ Measurement:
-
ELISA: Centrifuge the plates and collect the supernatant. Measure the IFNγ concentration in the supernatant using a standard sandwich ELISA protocol.
-
ELISpot: Follow the manufacturer's instructions for the ELISpot assay to enumerate the number of IFNγ-secreting cells.
-
-
Data Analysis: Calculate the percent inhibition of IFNγ production for each concentration of Nemiralisib and determine the IC50 value.
Brown Norway Rat Model of Ovalbumin-Induced Lung Inflammation
This in vivo model is used to evaluate the anti-inflammatory effects of Nemiralisib in a relevant animal model of allergic airway inflammation.
Materials:
-
Brown Norway rats.
-
Ovalbumin (OVA).
-
Aluminium hydroxide (B78521) (adjuvant).
-
Nebulizer for aerosol challenge.
-
This compound for inhalation or other routes of administration.
-
Equipment for bronchoalveolar lavage (BAL).
-
Reagents for cell counting and differentiation.
-
Cytokine analysis kits (e.g., for IL-4, IL-5, IL-13).
Procedure:
-
Sensitization:
-
Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminium hydroxide on specific days (e.g., day 0 and day 7).
-
-
Drug Administration: Administer Nemiralisib or vehicle to the rats via the desired route (e.g., inhalation) at a specified time before the OVA challenge.
-
OVA Challenge:
-
On a later day (e.g., day 14), expose the sensitized rats to an aerosol of OVA for a defined period to induce an inflammatory response in the lungs.
-
-
Assessment of Lung Inflammation:
-
At a specific time point after the challenge (e.g., 24 or 48 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) to collect cells and fluid from the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure the levels of relevant cytokines in the BAL fluid.
-
-
Data Analysis: Compare the inflammatory cell numbers and cytokine levels in the Nemiralisib-treated group to the vehicle-treated group to determine the extent of inhibition of the inflammatory response.
Clinical Evidence and Relevance
Clinical trials have investigated the efficacy and safety of inhaled Nemiralisib in patients with respiratory diseases, primarily COPD.
-
COPD: Studies have shown that Nemiralisib can improve lung function parameters in patients with acute exacerbations of COPD. For instance, in one study, Nemiralisib-treated patients showed an 18% placebo-corrected increase from baseline in distal specific imaging airway volume (siVaw) at day 28.[2] An improvement in FEV1 has also been observed.[2]
-
APDS: In a trial with APDS patients, inhaled Nemiralisib was well-tolerated but did not show convincing evidence of target engagement in the lung or downstream effects in the lung or blood compartments.[6] This may be due to insufficient retention of the drug in the lungs of these patients.[6]
Safety Profile: The most common adverse event reported with inhaled Nemiralisib is post-inhalation cough.[2][6] Otherwise, the drug has been generally well-tolerated in clinical trials.[2][6]
Conclusion
This compound is a highly potent and selective PI3Kδ inhibitor with a well-defined mechanism of action centered on the modulation of leukocyte function. By targeting a key signaling pathway in inflammatory cells, it offers a promising therapeutic strategy for respiratory diseases characterized by chronic inflammation. The preclinical and clinical data gathered to date support its anti-inflammatory potential, particularly in the context of COPD exacerbations. Further research will continue to delineate the full therapeutic utility of this targeted approach.
References
- 1. PI3K pathway defects leading to immunodeficiency and immune dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-course of inflammation and allergic bronchoconstrictor response in a model of ovalbumin-induced rapid pulmonary inflammation in Brown Norway rats | springermedicine.com [springermedicine.com]
- 4. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-course of inflammation and allergic bronchoconstrictor response in a model of ovalbumin-induced rapid pulmonary inflammation in Brown Norway rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Nemiralisib: A Technical Guide to its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) delta selectivity profile of Nemiralisib (also known as GSK2269557). The document details the quantitative biochemical and cellular potency of Nemiralisib, outlines the experimental protocols used for its characterization, and visualizes key biological and experimental concepts.
Introduction
Nemiralisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85/p55). Four isoforms of the p110 catalytic subunit exist: alpha (α), beta (β), gamma (γ), and delta (δ). PI3Kδ is primarily expressed in hematopoietic cells and is critically involved in the activation and function of immune cells. Its restricted expression pattern has made it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.
The therapeutic rationale for developing a selective PI3Kδ inhibitor like Nemiralisib lies in the potential to modulate immune responses with minimized off-target effects that might arise from inhibiting the more ubiquitously expressed PI3Kα and PI3Kβ isoforms. This guide summarizes the publicly available data on the selectivity and potency of Nemiralisib.
Quantitative Selectivity and Potency Data
The selectivity of Nemiralisib for PI3Kδ has been characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data available.
Biochemical Selectivity Profile against PI3K Isoforms
The inhibitory activity of Nemiralisib against the four class I PI3K isoforms has been determined in biochemical assays. The data clearly demonstrates a high degree of selectivity for PI3Kδ.
| Kinase Isoform | pKi | pIC50 | Selectivity over PI3Kδ (fold) |
| PI3Kδ | 9.9 | - | 1 |
| PI3Kα | - | 5.3 | >1000 |
| PI3Kβ | - | 5.8 | >1000 |
| PI3Kγ | - | 5.2 | >1000 |
Note: pKi and pIC50 values are negative logarithms of the inhibition constant and the half-maximal inhibitory concentration, respectively. A higher value indicates greater potency.
Off-Target Kinase Selectivity Profile
A comprehensive, publicly available kinome-wide selectivity screen for Nemiralisib (GSK2269557) has not been identified in the performed searches. Broad kinase panel screening is a crucial step in drug development to identify potential off-target activities that could lead to unexpected pharmacological effects or toxicities. While Nemiralisib is reported to be highly selective for PI3Kδ over the other PI3K isoforms, its activity against a wider panel of protein and lipid kinases is not detailed in the available literature.
Cellular Activity Profile
The cellular activity of Nemiralisib has been assessed in primary human cells. A key assay measures the inhibition of interferon-gamma (IFNγ) production in peripheral blood mononuclear cells (PBMCs).
| Assay | Cell Type | Endpoint | pIC50 |
| PBMC Assay | Human PBMCs | IFNγ Inhibition | 9.7 |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The inhibitory activity of Nemiralisib against PI3K isoforms is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This method measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In the context of a kinase assay, a biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is then stopped, and a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the amount of phosphorylated substrate and is inversely proportional to the activity of a kinase inhibitor.
Detailed Protocol:
-
Compound Preparation: Nemiralisib is serially diluted in 100% DMSO to create a concentration gradient.
-
Enzyme and Compound Pre-incubation: The PI3K enzyme (α, β, δ, or γ) is pre-incubated with the diluted Nemiralisib or DMSO (vehicle control) for 15 minutes at room temperature in an assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate solution containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The final concentrations of ATP are typically at the Km for each specific isoform.
-
Enzymatic Reaction: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection buffer containing EDTA and the HTRF detection reagents (europium cryptate-labeled anti-phospho-PIP3 antibody and streptavidin-XL665).
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents, the HTRF signal is read on a compatible plate reader. The signal is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of the two signals is calculated and used to determine the level of kinase inhibition.
-
Data Analysis: The HTRF ratio data is normalized to high (no inhibitor) and low (no enzyme) controls. The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value for Nemiralisib against each kinase isoform.
Cellular Assay: PBMC IFNγ Release Assay
This assay measures the ability of Nemiralisib to inhibit the production of the pro-inflammatory cytokine IFNγ by human peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs are a mixed population of immune cells isolated from whole blood. When stimulated, T cells within the PBMC population produce IFNγ. The amount of IFNγ released into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA). By treating the cells with Nemiralisib prior to stimulation, the inhibitory effect on this immune response can be measured.
Detailed Protocol:
-
PBMC Isolation: Human PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a specific density (e.g., 2 x 10⁵ cells/well) in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Compound Treatment: Nemiralisib is serially diluted and added to the wells containing the PBMCs. A vehicle control (DMSO) is also included. The cells are pre-incubated with the compound for a defined period (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: The PBMCs are then stimulated to produce IFNγ. This can be achieved using a variety of stimuli, such as anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.
-
Incubation: The plates are incubated for a further period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion.
-
Supernatant Collection: After the incubation period, the cell culture plates are centrifuged to pellet the cells, and the supernatant containing the secreted IFNγ is carefully collected.
-
IFNγ Quantification (ELISA):
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for human IFNγ and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a standard curve of recombinant human IFNγ are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for human IFNγ is added to the wells and incubated.
-
Enzyme Conjugate: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) on a microplate reader.
-
-
Data Analysis: The concentration of IFNγ in each sample is determined by interpolating from the standard curve. The percentage of inhibition by Nemiralisib at each concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Nemiralisib.
Experimental Workflow for Kinase Selectivity and Cellular Activity
Caption: Experimental workflows for determining biochemical selectivity and cellular activity.
Logical Relationship of Nemiralisib's Selectivity Profile
Caption: Logical relationship of Nemiralisib's known selectivity and unknown off-target profile.
GSK2269557 (Nemiralisib): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in the activation and proliferation of leukocytes. Due to its restricted expression in immune cells, PI3Kδ has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of GSK2269557, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
GSK2269557 is a small molecule with the IUPAC name 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole |
| SMILES String | CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 |
| Molecular Formula | C₂₆H₂₈N₆O |
| Molecular Weight | 440.54 g/mol |
Pharmacological Properties
GSK2269557 is a highly potent and selective inhibitor of PI3Kδ. Its inhibitory activity against PI3Kδ and other isoforms is detailed in the table below. The high selectivity for the delta isoform over the alpha, beta, and gamma isoforms minimizes the risk of off-target effects.
| Parameter | Value |
| pKi (PI3Kδ) | 9.9 |
| pIC50 (PI3Kα) | 5.3 |
| pIC50 (PI3Kβ) | 5.8 |
| pIC50 (PI3Kγ) | 5.2 |
Pharmacokinetic Properties
The pharmacokinetic profile of GSK2269557 has been evaluated in both healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD). A summary of key pharmacokinetic parameters is presented below.
| Parameter | Population | Dose | Value |
| Tmax (hours) | Healthy Japanese Subjects | Single and Repeat Doses | ~0.08[1] |
| Terminal Half-life (hours) | Healthy Japanese Subjects | Single and Repeat Doses | ~40[1] |
| Accumulation Ratio (AUC₀₋₂₄) on Day 10 | Healthy Japanese Subjects | 200, 500, 700 µg (repeat doses) | 2.4 - 3.0[1] |
| Accumulation Ratio (Cmax) on Day 10 | Healthy Japanese Subjects | 200, 500, 700 µg (repeat doses) | 1.5 - 1.7[1] |
| Tmax (hours) | COPD Patients | Multiple Doses | ~2 |
Signaling Pathway
GSK2269557 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway in leukocytes. The following diagram illustrates the canonical pathway and the point of intervention by GSK2269557.
References
Nemiralisib Hydrochloride: A Technical Guide to its Application in Respiratory Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemiralisib hydrochloride (GSK2269557) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node in the activation and function of various immune cells implicated in respiratory inflammatory diseases. Developed as an inhaled therapeutic, Nemiralisib has been investigated primarily for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and, to a lesser extent, asthma. This technical guide provides a comprehensive overview of Nemiralisib's mechanism of action, its evaluation in preclinical and clinical respiratory inflammation models, and detailed methodologies for relevant experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals working on novel anti-inflammatory therapies for respiratory diseases. While clinical development of Nemiralisib has been halted, the data generated from its investigation provide valuable insights into the role of PI3Kδ in respiratory pathology and the potential of targeting this pathway.
Introduction: The Role of PI3Kδ in Respiratory Inflammation
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling pathways, regulating a wide array of cellular processes including cell growth, proliferation, survival, and motility. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. Of these, the δ isoform (PI3Kδ) is predominantly expressed in leukocytes, such as neutrophils, eosinophils, lymphocytes, and mast cells, making it an attractive therapeutic target for inflammatory diseases.[1]
In the context of respiratory inflammation, the activation of the PI3Kδ pathway is a central event. In diseases like asthma and COPD, various stimuli, including allergens, pollutants, and pathogens, trigger the activation of PI3Kδ in immune cells. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream signaling proteins, most notably Akt. The subsequent cascade of events promotes inflammatory cell recruitment to the lungs, the release of pro-inflammatory cytokines and chemilators, and the perpetuation of the inflammatory response that underlies the pathophysiology of these diseases.
Mechanism of Action of this compound
Nemiralisib is a highly potent and selective inhibitor of PI3Kδ.[2] By binding to the ATP-binding pocket of the PI3Kδ enzyme, Nemiralisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby blocking the downstream signaling cascade. This inhibition is expected to dampen the inflammatory response by:
-
Reducing the recruitment and activation of key inflammatory cells, including neutrophils and eosinophils, in the airways.
-
Decreasing the production of pro-inflammatory cytokines and chemokines.
-
Potentially restoring the impaired migratory accuracy of neutrophils observed in COPD.
The PI3Kδ signaling pathway and the inhibitory action of Nemiralisib are depicted in the following diagram:
Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the available quantitative data for this compound from various studies.
Table 1: In Vitro Potency of Nemiralisib
| Target | Assay Type | Value | Reference |
| PI3Kδ | Cell-free assay | pKi = 9.9 | [2] |
Table 2: Preclinical In Vivo Efficacy of Nemiralisib in a Rat Model of Allergic Asthma
| Parameter | Treatment | Outcome | Reference |
| Late Asthmatic Response (LAR) | GSK2269557 | No reduction | [3] |
| Airway Eosinophilia | GSK2269557 | Reduced | [3] |
| Airway Neutrophilia | GSK2269557 | No reduction | [3] |
Note: This data is from a conference abstract and lacks detailed dose-response information.
Table 3: Clinical Efficacy of Nemiralisib in COPD Patients (Stable Disease)
| Parameter | Treatment | Dose | Change from Placebo | Reference |
| Sputum IL-6 | Nemiralisib | 1000 µg | ↓ 29% | [4] |
| Sputum IL-8 | Nemiralisib | 1000 µg | ↓ 32% | [4] |
Table 4: Clinical Efficacy of Nemiralisib in Patients with an Acute Exacerbation of COPD
| Parameter | Treatment | Dose | Outcome vs. Placebo | Reference |
| Change from baseline FEV₁ at week 12 | Nemiralisib | 750 µg | No significant difference (-0.004L) | [5] |
| Rate of re-exacerbation | Nemiralisib | 500 µg | Numerical reduction | [5] |
| Rate of re-exacerbation | Nemiralisib | 750 µg | Numerical increase | [5] |
Table 5: Clinical Efficacy of Nemiralisib in Asthma Patients
| Parameter | Treatment | Dose | Change from Placebo | Reference |
| Sputum IL-5 | Nemiralisib | 1000 µg | Median ↓ 17% | [6] |
| Sputum IL-13 | Nemiralisib | 1000 µg | Median ↓ 7% | [6] |
| Sputum IL-6 | Nemiralisib | 1000 µg | Median ↓ 15% | [6] |
| Sputum IL-8 | Nemiralisib | 1000 µg | Median ↓ 8% | [6] |
Experimental Protocols
Detailed experimental protocols for the use of Nemiralisib in preclinical respiratory inflammation models are not extensively available in the public domain. However, based on standard methodologies for evaluating anti-inflammatory compounds in such models, the following protocols can be outlined.
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This model is used to assess the efficacy of a test compound on allergen-induced airway inflammation, a key feature of asthma.
Workflow Diagram:
Caption: Experimental workflow for a murine model of OVA-induced allergic asthma.
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.
-
Challenge: On days 21, 22, and 23, mice are challenged for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.
-
Treatment: Nemiralisib or vehicle is administered, for example, via intratracheal instillation, at a specified time before each OVA challenge.
-
Endpoint Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine (B1211447) is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.
-
Murine Model of Cigarette Smoke (CS)-Induced COPD
This model is used to evaluate the effect of a test compound on CS-induced airway inflammation and emphysema, hallmarks of COPD.
Workflow Diagram:
Caption: Experimental workflow for a murine model of CS-induced COPD.
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Cigarette Smoke Exposure: Mice are exposed to the smoke of several cigarettes (e.g., 4-6) daily, 5 days a week, for a period of up to 12 weeks in a whole-body exposure chamber.
-
Treatment: Nemiralisib or vehicle is administered, for example, via inhalation, at a specified time before or after each CS exposure session.
-
Endpoint Analysis (Week 12):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts, with a focus on neutrophils and macrophages, are performed. Cytokine levels (e.g., TNF-α, IL-1β, KC/CXCL1) are measured by ELISA.
-
Lung Histology: Lungs are fixed and stained with H&E. Emphysema is quantified by measuring the mean linear intercept. Inflammatory cell infiltration is scored.
-
Lung Function: Pulmonary function tests are performed to assess changes in lung mechanics, such as compliance and resistance.
-
Discussion and Future Perspectives
The available data on this compound highlight the therapeutic potential of targeting the PI3Kδ pathway in respiratory inflammatory diseases. In clinical studies with COPD patients, inhaled Nemiralisib demonstrated a reduction in key inflammatory cytokines in the sputum.[4] Similarly, in asthmatic patients, a decrease in sputum levels of Th2-associated cytokines was observed.[6] These findings provide evidence of target engagement in the lung.
However, the clinical efficacy of Nemiralisib in terms of improving lung function has been less convincing. In a large dose-ranging study in patients with acute exacerbations of COPD, Nemiralisib did not significantly improve FEV₁ compared to placebo.[5] This lack of robust clinical benefit, coupled with a reported side effect of post-inhalation cough, likely contributed to the decision to halt its development.
The limited publicly available preclinical data in relevant animal models makes it challenging to fully assess the disconnect between the observed anti-inflammatory effects and the lack of clinical efficacy. The single conference abstract reporting on a rat asthma model suggests that while Nemiralisib can reduce eosinophilic inflammation, it may not impact other key aspects of the asthmatic response, such as the late asthmatic response and neutrophilic inflammation.[3]
For future research in the field of PI3Kδ inhibition for respiratory diseases, several key considerations emerge:
-
Patient Phenotyping: A more targeted approach to patient selection, focusing on individuals with a clear PI3Kδ-driven inflammatory signature, may be necessary to demonstrate clinical benefit.
-
Combination Therapies: The efficacy of PI3Kδ inhibitors may be enhanced when used in combination with other standard-of-care medications, such as bronchodilators or corticosteroids.
-
Alternative Dosing and Formulation: Further optimization of the drug delivery system and dosing regimen could potentially improve the therapeutic index and reduce side effects like cough.
-
Exploration of Dual-Inhibitors: The investigation of compounds that inhibit both PI3Kδ and other relevant isoforms, such as PI3Kγ, may offer a broader anti-inflammatory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nemiralisib's Impact on Downstream Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib (also known as GSK2269557) is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly neutrophils and lymphocytes. Upregulation of the PI3Kδ pathway has been implicated in the pathogenesis of inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides an in-depth analysis of the mechanism of action of Nemiralisib and its effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
Nemiralisib is a highly potent inhibitor of PI3Kδ, with a pKi of 9.9.[1] By selectively targeting PI3Kδ, Nemiralisib blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The inhibition of PIP3 production by Nemiralisib leads to the attenuation of the entire PI3K/Akt signaling cascade, thereby modulating immune cell function and inflammatory responses.
Quantitative Effects on Downstream Signaling
The inhibitory activity of Nemiralisib on the PI3Kδ pathway has been quantified through various preclinical and clinical studies. The following tables summarize the key quantitative data on the effects of Nemiralisib on downstream signaling molecules and inflammatory mediators.
| Parameter | Value | Assay/Context | Reference |
| pKi for PI3Kδ | 9.9 | Cell-free assay | [1] |
| PIP3 Levels in Sputum | 36% decrease | 12 days of 2 mg Nemiralisib in healthy smokers | |
| Sputum IL-6 Levels | 29% average reduction | 14 days of 1000 µg inhaled Nemiralisib in COPD patients | [2] |
| Sputum IL-8 Levels | 32% average reduction | 14 days of 1000 µg inhaled Nemiralisib in COPD patients | [2] |
Table 1: Quantitative Inhibition Data for Nemiralisib
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention by Nemiralisib.
Figure 1: PI3K/Akt Signaling Pathway and Nemiralisib's Point of Inhibition.
Key Downstream Effects and Experimental Protocols
Inhibition of Akt Phosphorylation
Mechanism: The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent phosphorylation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2). This inhibition of Akt activation is a key mechanism through which Nemiralisib exerts its anti-inflammatory effects.
Experimental Protocol: In Vitro Akt Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neutrophils, U937 cells) in appropriate media.
-
Starve cells of growth factors for 4-6 hours to reduce basal Akt phosphorylation.
-
Pre-incubate cells with varying concentrations of Nemiralisib or vehicle control for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., fMLP, IL-8, or a growth factor) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Calculate the percentage of inhibition of Akt phosphorylation at each concentration of Nemiralisib compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Nemiralisib concentration.
-
Figure 2: Experimental Workflow for Western Blot Analysis of Akt Phosphorylation.
Reduction of Pro-inflammatory Cytokine Production
Mechanism: The PI3K/Akt pathway is involved in the transcriptional regulation of several pro-inflammatory cytokines. By inhibiting this pathway, Nemiralisib can reduce the production and release of cytokines such as IL-6 and IL-8 from inflammatory cells.
Experimental Protocol: Measurement of Cytokines in Sputum (ELISA)
-
Sputum Induction and Processing:
-
Induce sputum from subjects following standardized procedures (e.g., inhalation of hypertonic saline).
-
Select purulent or mucoid portions of the sputum and treat with a mucolytic agent (e.g., dithiothreitol, DTT).
-
Centrifuge the sample to separate the cells from the supernatant.
-
Collect and store the supernatant at -80°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits for human IL-6 and IL-8.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Wash the plate and block non-specific binding sites.
-
Add diluted sputum supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in each sputum sample by interpolating its absorbance value on the standard curve.
-
Compare the cytokine levels in samples from Nemiralisib-treated subjects to those from a placebo-treated group.
-
Inhibition of Neutrophil Chemotaxis
Mechanism: Neutrophil migration to sites of inflammation is a key process in many respiratory diseases and is highly dependent on PI3Kδ signaling. Chemoattractants activate PI3Kδ, leading to the generation of PIP3 at the leading edge of the cell, which is essential for establishing polarity and directional movement. Nemiralisib's inhibition of PI3Kδ disrupts this process, thereby impairing neutrophil chemotaxis.
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer.
-
-
Boyden Chamber Assay:
-
Use a Boyden chamber or a multi-well transwell plate with a microporous membrane (e.g., 3-5 µm pore size).
-
Add a chemoattractant (e.g., IL-8, fMLP) to the lower chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of Nemiralisib or vehicle control.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify migration using a fluorescent dye that binds to the DNA of migrated cells and measure the fluorescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Nemiralisib compared to the vehicle control.
-
Determine the IC50 value for the inhibition of neutrophil migration.
-
Figure 3: Experimental Workflow for In Vitro Neutrophil Chemotaxis Assay.
Conclusion
Nemiralisib is a potent and selective PI3Kδ inhibitor that effectively modulates downstream signaling pathways integral to the inflammatory response. Its mechanism of action, centered on the inhibition of PIP3 production and subsequent attenuation of Akt signaling, leads to a reduction in pro-inflammatory cytokine release and impairment of neutrophil migration. While clinical trial results have shown mixed efficacy, the preclinical and mechanistic data clearly demonstrate Nemiralisib's ability to engage its target and affect downstream signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nemiralisib and other PI3Kδ inhibitors in the context of inflammatory diseases. Further research focusing on optimizing drug delivery and patient selection may be crucial to unlocking the full therapeutic potential of this class of inhibitors.
References
Nemiralisib Hydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemiralisib hydrochloride (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] This document provides an in-depth technical overview of the target validation studies for Nemiralisib, summarizing key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, with a focus on data presentation, detailed experimental methodologies, and visualization of key pathways and workflows. While showing initial promise in preclinical models of inflammation, the clinical development of Nemiralisib for respiratory diseases has encountered challenges, with some studies failing to meet their primary endpoints, highlighting the complexities of translating preclinical findings to clinical efficacy.
Target Profile: Phosphoinositide 3-Kinase Delta (PI3Kδ)
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling pathways, governing a wide range of cellular processes including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into isoforms α, β, γ, and δ. PI3Kδ is primarily expressed in leukocytes, making it a compelling therapeutic target for inflammatory and autoimmune diseases, as well as certain hematological malignancies.[3]
Upregulation of the PI3Kδ pathway has been implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), where it is believed to contribute to the dysregulated inflammatory response.[4] Additionally, gain-of-function mutations in the gene encoding the p110δ catalytic subunit lead to a rare primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS), characterized by recurrent respiratory infections and lymphoproliferation.
This compound was developed as a selective inhibitor of PI3Kδ to modulate the inflammatory cascade in respiratory diseases.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in a variety of preclinical assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Unit | Reference |
| PI3Kδ | Biochemical Kinase Assay | 9.9 | pKi | [1][2] |
| PI3Kα | Biochemical Kinase Assay | 5.3 | pIC50 | [1] |
| PI3Kβ | Biochemical Kinase Assay | 5.8 | pIC50 | [1] |
| PI3Kγ | Biochemical Kinase Assay | 5.2 | pIC50 | [1] |
| IFNγ release | PBMC Assay | 9.7 | pIC50 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Endpoint | Result | Reference |
| Brown Norway Rat | Ovalbumin-induced lung inflammation | Reduction in eosinophil recruitment | ED50 of 67 µg/kg | [1] |
ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including inflammation, cell survival, and proliferation. By inhibiting PI3Kδ, Nemiralisib blocks the production of PIP3, thereby attenuating the downstream signaling cascade.
Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of Nemiralisib.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for measuring the in vitro kinase activity of PI3Kδ and the inhibitory potential of Nemiralisib.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-PIP3 antibody and a suitable acceptor fluorophore)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume of the diluted Nemiralisib or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3Kδ enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of Nemiralisib and plot the results to determine the IC50 value using a suitable software.
References
In Vivo Efficacy of Nemiralisib: A Technical Overview of Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Dated: December 10, 2025
Introduction
Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The PI3Kδ signaling pathway plays a crucial role in the activation, proliferation, and function of various leukocytes, making it a key driver of inflammation in numerous diseases. Upregulation of this pathway has been particularly noted in inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). By targeting PI3Kδ, Nemiralisib aims to offer a therapeutic benefit by modulating the underlying inflammatory processes. This technical guide provides an in-depth summary of the in vivo efficacy of Nemiralisib as demonstrated in key preclinical animal models, presenting quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows.
Mechanism of Action: PI3Kδ Signaling Pathway
Nemiralisib exerts its anti-inflammatory effects by inhibiting the PI3Kδ enzyme, which is predominantly expressed in hematopoietic cells. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like the serine/threonine kinase Akt. This cascade of events is central to regulating a multitude of cellular functions in immune cells, including proliferation, survival, migration, and the release of inflammatory mediators. By blocking the production of PIP3, Nemiralisib effectively dampens these downstream inflammatory responses.
Quantitative Efficacy Data
The in vivo efficacy of Nemiralisib has been evaluated in rodent models of respiratory inflammation and infection. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Nemiralisib in a Rat Model of Allergen-Induced Lung Inflammation
| Animal Model | Endpoint | Dose / Route | Efficacy | Reference |
| Brown Norway Rat (Ovalbumin-induced) | Eosinophil Recruitment | Intratracheal | ED₅₀ = 67 µg/kg | [1] |
| Brown Norway Rat (Ovalbumin-induced) | Leukocyte Subpopulations | Intratracheal | Dose-dependent reduction | [1] |
| Brown Norway Rat (Ovalbumin-induced) | IL-13 Levels in Lungs | Intratracheal | Dose-dependent reduction | [1] |
Table 2: Efficacy of Nemiralisib in Mouse Models of Bacterial Pneumonia
| Animal Model | Treatment Schedule | Endpoint | Efficacy | Reference |
| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Prophylactic (24h prior to infection) | Survival | Prolonged survival compared to vehicle | [1][2] |
| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Therapeutic (8h or 24h post-infection) | Survival | No impact on survival | [1][2] |
| p110δE1020K Mice (S. pneumoniae infection) | Prophylactic (24h prior to infection) | Survival | ~20% increase in survival | [1] |
| Wild-type C57BL/6 Mice (S. pneumoniae infection) | Prophylactic | Lung Cytokine Levels (TNFα, IL-6, IL-1β) | Reduction compared to vehicle | [2] |
Detailed Experimental Protocols
Ovalbumin-Induced Lung Inflammation in Brown Norway Rats
This model mimics key features of allergic asthma, particularly the Th2-driven eosinophilic inflammation.
-
Objective: To assess the ability of Nemiralisib to inhibit allergen-induced recruitment of inflammatory cells into the lungs.
-
Animal Strain: Male Brown Norway rats.
-
Sensitization and Challenge Protocol: A standard sensitization protocol for this model involves intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on multiple days (e.g., days 0, 1, and 2). Following the sensitization period, animals are challenged with an aerosolized OVA solution (e.g., 1% OVA) on subsequent days (e.g., days 5 and 6) to induce an inflammatory response in the lungs.
-
Drug Administration: Nemiralisib (or vehicle control) is administered intratracheally at specified doses prior to the final OVA challenge.
-
Endpoint Analysis: At a defined time point after the final challenge (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for:
-
Total and Differential Cell Counts: To quantify the number of eosinophils, neutrophils, and other leukocyte subpopulations.
-
Cytokine Levels: Measurement of inflammatory mediators such as IL-13 using methods like ELISA.
-
-
Statistical Analysis: The effective dose 50 (ED₅₀) for the inhibition of eosinophil recruitment is calculated using dose-response curve analysis.
References
Preclinical Pharmacodynamics of Nemiralisib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib hydrochloride (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-delta (PI3Kδ) enzyme.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is integral to the activation and function of various immune cells. Its upregulation has been implicated in the pathogenesis of inflammatory diseases, particularly respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Nemiralisib, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of the PI3Kδ isoform.[1][2] By targeting PI3Kδ, Nemiralisib effectively modulates downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is a central regulator of cellular function. Inhibition of PI3Kδ leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, attenuates the activation of downstream effectors such as AKT, a serine/threonine kinase that is critical for cell survival and proliferation. The selective inhibition of PI3Kδ in immune cells is the primary mechanism through which Nemiralisib exerts its anti-inflammatory effects.
Quantitative Pharmacodynamic Data
The potency and selectivity of Nemiralisib have been characterized in various preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
In Vitro Potency and Selectivity
Nemiralisib demonstrates high potency for PI3Kδ with significant selectivity over other Class I PI3K isoforms.
| Target | Potency (pKi) | Potency (pIC50) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 9.9[1][2][3] | - | - |
| PI3Kα | - | 5.3[1][2] | >1000-fold[1][2] |
| PI3Kβ | - | 5.8[1][2] | >1000-fold[1][2] |
| PI3Kγ | - | 5.2[1][2] | >1000-fold[1][2] |
pKi represents the negative logarithm of the inhibition constant, and pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.
In a peripheral blood mononuclear cell (PBMC) assay, Nemiralisib inhibited interferon-gamma (IFNγ) production with a pIC50 of 9.7, demonstrating its functional activity in a cellular context.[1][2]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-inflammatory effects of Nemiralisib in relevant animal models of respiratory disease.
| Animal Model | Endpoint | Route of Administration | ED50 |
| Brown Norway Rat Acute Ovalbumin (OVA) Model | Eosinophil Recruitment | Intratracheal | 67 µg/kg[3] |
ED50 represents the dose that produces 50% of the maximal effect.
In this model, Nemiralisib also dose-dependently reduced the recruitment of all leukocyte subpopulations and levels of IL-13 in the lungs.[3]
Key Experimental Protocols
This section details the methodologies for key preclinical assays used to characterize the pharmacodynamics of Nemiralisib.
PI3Kδ Kinase Inhibition Assay
Objective: To determine the in vitro potency and selectivity of Nemiralisib against PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
-
Compound Preparation: Nemiralisib is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.
-
Kinase Reaction:
-
The PI3K enzyme is pre-incubated with Nemiralisib or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in an assay buffer containing HEPES, NaCl, and MgCl2.
-
The kinase reaction is initiated by the addition of a substrate solution containing ATP (at the Km for each isoform) and PIP2.
-
-
Detection: The production of the phosphorylated product, PIP3, is measured. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay which measures the amount of ADP produced, or by using a labeled PIP3 and detecting its incorporation into a capture plate.
-
Data Analysis: The raw data are normalized to high (no inhibitor) and low (no enzyme) controls. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the data to a four-parameter logistic equation.
In Vitro Neutrophil Migration Assay
Objective: To assess the effect of Nemiralisib on the chemotaxis of neutrophils, a key process in inflammation.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Chemotaxis Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells is used.
-
Assay Procedure:
-
A chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber.
-
Isolated neutrophils, pre-incubated with various concentrations of Nemiralisib or vehicle, are placed in the upper chamber.
-
The chamber is incubated at 37°C in a humidified incubator to allow for neutrophil migration through the membrane towards the chemoattractant.
-
-
Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of migrating cells is calculated relative to the total number of cells added. The inhibitory effect of Nemiralisib is determined by comparing the migration in the presence of the compound to the vehicle control.
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Rats
Objective: To evaluate the in vivo efficacy of Nemiralisib in a model of allergic airway inflammation.
Methodology:
-
Sensitization: Brown Norway rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum). This is typically done on day 0 and repeated on a later day (e.g., day 14).
-
Challenge: On subsequent days (e.g., days 21 and 23), the sensitized rats are challenged with an intratracheal or intranasal administration of OVA to induce an inflammatory response in the lungs.
-
Drug Administration: Nemiralisib is administered to the animals, typically via the intratracheal route, at various doses prior to the OVA challenge.
-
Assessment of Airway Inflammation: At a specified time point after the final challenge (e.g., 24 hours), the animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.
-
Lung Histology: The lungs may be processed for histological analysis to assess the extent of cellular infiltration and inflammation.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-13) in the BAL fluid can be measured using techniques like ELISA.
-
-
Data Analysis: The effect of Nemiralisib on the various inflammatory parameters is compared to the vehicle-treated control group. Dose-response curves are generated to determine the ED50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway targeted by Nemiralisib and the workflows of the experimental protocols described above.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Nemiralisib.
Caption: Experimental workflow for the PI3K kinase inhibition assay.
Caption: Experimental workflow for the in vivo ovalbumin-induced airway inflammation model.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates its potential as a therapeutic agent for inflammatory respiratory diseases. Its high potency and selectivity for PI3Kδ translate to significant anti-inflammatory effects in both in vitro cellular assays and in vivo models of allergic airway inflammation. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for further research and development of Nemiralisib and other selective PI3Kδ inhibitors. The targeted inhibition of a key signaling pathway in immune cells represents a promising strategy for the treatment of a range of inflammatory conditions.
References
Nemiralisib for Activated PI3K Delta Syndrome (APDS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemiralisib (B609524) (GSK2269557) is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This document provides a comprehensive technical overview of nemiralisib's investigation for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. While the clinical development of nemiralisib for APDS has been discontinued (B1498344) due to a lack of observed efficacy, this guide consolidates the available scientific and clinical data to inform future research in the field of PI3Kδ inhibition. The document details the PI3Kδ signaling pathway, the mechanism of action of nemiralisib, summarizes the findings from the open-label clinical trial in APDS patients, and provides relevant experimental protocols.
Introduction to APDS and the PI3Kδ Signaling Pathway
Activated PI3K Delta Syndrome (APDS) is a rare, autosomal dominant primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ, or loss-of-function mutations in PIK3R1, encoding the p85α regulatory subunit. This leads to hyperactivation of the PI3Kδ signaling pathway, predominantly in immune cells.[1] The clinical manifestations of APDS are heterogeneous and include recurrent sinopulmonary infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.
The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of B cells and T cells.[1] Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like cell growth, survival, and differentiation. In APDS, the constitutive activation of this pathway leads to immune dysregulation.
Below is a diagram illustrating the PI3Kδ signaling pathway and the mechanism of action of nemiralisib.
Nemiralisib in APDS: Clinical Investigation
Nemiralisib was investigated in an open-label, Phase IIa clinical trial (NCT02593539) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with APDS.[1]
Study Design
-
Study Type: Open-label, single-arm, prospective cohort study.[1]
-
Participants: Five adult patients with a confirmed genetic diagnosis of APDS.[1]
-
Intervention: Inhaled nemiralisib administered once daily for 12 weeks.[1]
-
Primary Outcome Measures: Safety and tolerability.[1]
-
Secondary Outcome Measures: Pharmacokinetics, changes in sputum and blood biomarkers (including PIP3), and clinical assessments.[1]
Clinical Trial Workflow
The following diagram outlines the general workflow of the NCT02593539 clinical trial.
Summary of Clinical Findings
The trial demonstrated that inhaled nemiralisib was generally well-tolerated. However, it failed to show convincing evidence of target engagement in the lungs or downstream pharmacological effects.[1]
Data Presentation
Table 1: Safety and Tolerability of Nemiralisib in APDS Patients (N=5) [1]
| Adverse Event (AE) | Frequency | Severity |
| Cough | Most Common | Mild |
| Other Reported AEs | Infrequent | Mild |
| Serious Adverse Events | None | N/A |
Table 2: Pharmacodynamic and Efficacy Outcomes [1]
| Parameter | Outcome |
| Sputum PIP3 Levels | No significant change from baseline. |
| Sputum and Blood Inflammatory Markers | No significant changes observed. |
| Lymphocyte Subsets in Blood | No meaningful changes from baseline. |
| Clinical Efficacy | No evidence of clinical benefit in APDS-related symptoms. |
Note: Specific quantitative data on biomarker changes and pharmacokinetic parameters from the APDS trial are not publicly available.
Systemic exposure to nemiralisib was found to be higher in the APDS patients compared to previous studies in other populations, suggesting that the inhaled drug may not have been retained in the structurally damaged lungs of these patients for a sufficient duration to exert a local effect.[1]
Pharmacokinetics of Inhaled Nemiralisib
While pharmacokinetic data from the APDS trial is not available, studies in healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD) provide insights into the pharmacokinetic profile of inhaled nemiralisib.
Table 3: Summary of Nemiralisib Pharmacokinetics (from studies in healthy volunteers and COPD patients)
| PK Parameter | Value | Reference |
| Absorption | Rapidly absorbed following inhalation. | |
| Time to Peak (Tmax) | Not explicitly stated, but plasma concentrations peak shortly after inhalation. | |
| Systemic Exposure | Dose-proportional increase in plasma concentrations. | |
| Distribution | Higher concentrations observed in bronchoalveolar lavage (BAL) fluid and cells compared to plasma. | |
| Metabolism & Excretion | Primarily metabolized by CYP3A4. |
Note: The values presented are a general summary and may vary depending on the specific study population and dose.
Experimental Protocols
This section provides an overview of the methodologies relevant to the investigation of nemiralisib and other PI3Kδ inhibitors.
PI3Kδ Kinase Activity Assay (In Vitro)
A common method to assess the inhibitory activity of a compound on PI3Kδ is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The PI3Kδ enzyme phosphorylates a substrate (e.g., PIP2), converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound (nemiralisib) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the signal against the inhibitor concentration.
Phospho-AKT (pAKT) Flow Cytometry for Target Engagement
To assess the downstream effects of PI3Kδ inhibition in whole cells, the phosphorylation status of AKT, a key downstream effector, can be measured by flow cytometry.
Principle: This method uses phospho-specific antibodies to detect the phosphorylated form of AKT (pAKT) within individual cells. A decrease in pAKT levels upon treatment with a PI3Kδ inhibitor indicates target engagement.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples.
-
In Vitro Stimulation (Optional): Stimulate the cells with a known activator of the PI3K pathway (e.g., anti-IgM for B cells) in the presence or absence of the PI3Kδ inhibitor.
-
Fixation and Permeabilization: Fix the cells to preserve their cellular structure and then permeabilize the cell membranes to allow antibodies to enter the cell and bind to intracellular targets.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for pAKT (e.g., pAKT Ser473). Co-staining with antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells) allows for the analysis of pAKT levels in specific immune cell subsets.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The fluorescence intensity of the pAKT antibody is measured for each cell.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pAKT signal is calculated for the cell population of interest. A decrease in gMFI in the inhibitor-treated cells compared to the untreated control indicates inhibition of the PI3K pathway.
Conclusion and Future Directions
The investigation of nemiralisib for APDS, although not leading to a new therapeutic option for this rare disease, has provided valuable insights for the field. The open-label trial highlighted the challenges of treating a systemic disease with a locally administered (inhaled) drug, especially in the context of pre-existing lung damage. The higher-than-expected systemic exposure suggests that for future inhaled therapies in APDS, strategies to improve lung retention may be necessary.
The development and subsequent FDA approval of the oral PI3Kδ inhibitor leniolisib (B608518) (Joenja) for APDS underscores the therapeutic potential of targeting this pathway. Future research may focus on:
-
Developing novel PI3Kδ inhibitors with improved safety and efficacy profiles.
-
Exploring alternative delivery methods for targeted therapies in APDS.
-
Identifying biomarkers to predict treatment response and monitor disease activity.
This technical guide serves as a repository of the current knowledge on nemiralisib for APDS research, aiming to inform and guide the efforts of researchers and drug developers in their pursuit of effective treatments for this and other immune dysregulation disorders.
References
The Off-Target Profile of Nemiralisib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed as an anti-inflammatory agent, its primary mechanism of action is the modulation of the PI3K/AKT/mTOR signaling pathway in leukocytes. A thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth investigation into the off-target profile of Nemiralisib hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
On-Target and Off-Target Activity of Nemiralisib
Nemiralisib demonstrates high potency for its intended target, PI3Kδ, with a pKi of 9.9.[1] Its selectivity against other Class I PI3K isoforms has been quantified, revealing a significant therapeutic window. The following table summarizes the inhibitory activity of Nemiralisib against the PI3K isoforms.
| Target | pIC50 | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 9.7 | ~0.2 | - |
| PI3Kα | 5.3 | ~5012 | >25,000-fold |
| PI3Kβ | 5.8 | ~1585 | >7,900-fold |
| PI3Kγ | 5.2 | ~6310 | >31,500-fold |
Data sourced from MedchemExpress, converted from pIC50.[2] It is important to note that a broader screening of Nemiralisib against a wider panel of kinases (kinome scan) is not publicly available. Therefore, potential off-target effects on other kinase families cannot be fully excluded.
Experimental Protocols
The investigation of on-target and off-target effects of kinase inhibitors like Nemiralisib involves a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Kinase Selectivity Profiling (PI3K Isoforms)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nemiralisib against the four Class I PI3K isoforms (α, β, δ, γ).
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes
-
This compound
-
ATP (Adenosine triphosphate)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer.
-
Compound Addition: Add the diluted Nemiralisib or a vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the respective recombinant PI3K isoform to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate, PIP2. The final ATP concentration should be at or near the Km for each isoform.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each Nemiralisib concentration relative to the vehicle control. Determine the IC50 value for each PI3K isoform by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Pathway Analysis: Western Blotting for Phospho-AKT
Objective: To assess the functional inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector AKT.
Materials:
-
Leukocyte cell line (e.g., Jurkat cells)
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., anti-CD3/CD28 antibodies or a chemokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture the leukocyte cell line to the desired density. Pre-treat the cells with varying concentrations of Nemiralisib or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the PI3K pathway for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal for each sample. Compare the levels of AKT phosphorylation in Nemiralisib-treated cells to the stimulated control to determine the extent of pathway inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of Nemiralisib's mechanism and its investigation. The following diagrams were generated using Graphviz.
Conclusion
This compound is a highly selective inhibitor of PI3Kδ, with a favorable selectivity profile against other Class I PI3K isoforms. This high degree of selectivity is a key attribute, minimizing the potential for off-target effects related to the inhibition of PI3Kα, β, and γ, which are implicated in a broader range of cellular functions. The provided experimental protocols offer a framework for the continued investigation and validation of Nemiralisib's selectivity and cellular activity. While the currently available data is promising, a comprehensive kinome-wide screen would provide a more complete picture of its off-target interaction profile. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacological properties of this compound.
References
Methodological & Application
Application Notes and Protocols for Nemiralisib Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemiralisib hydrochloride (also known as GSK2269557) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, making PI3Kδ an attractive therapeutic target, particularly for inflammatory and autoimmune disorders. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound: a cell-free enzymatic assay to determine direct inhibition of PI3Kδ and a cell-based assay to assess its functional effects on peripheral blood mononuclear cells (PBMCs).
Introduction
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in signal transduction downstream of various cell surface receptors. Upon activation, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B), to the plasma membrane, leading to their activation and subsequent downstream signaling cascades that regulate fundamental cellular functions. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes, where it is integral to the activation, proliferation, and function of multiple immune cell types.[3]
Nemiralisib is a potent and selective inhibitor of PI3Kδ, demonstrating significant potential for the treatment of inflammatory diseases.[1][2] In vitro characterization of such inhibitors is fundamental to understanding their mechanism of action and potency. This document outlines two key in vitro assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay for direct enzymatic inhibition and a peripheral blood mononuclear cell (PBMC) assay to measure the inhibition of interferon-gamma (IFNγ) production, a key inflammatory cytokine.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors or cytokines. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates PIP2 to produce PIP3. PIP3 then acts as a docking site for proteins with PH domains, most notably the serine/threonine kinase AKT. This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases like PDK1 and mTORC2. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes such as cell survival, proliferation, growth, and metabolism. Nemiralisib selectively inhibits the PI3Kδ isoform, thereby blocking the production of PIP3 and subsequent activation of AKT and its downstream effectors in leukocytes.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of Nemiralisib.
Data Presentation
The following tables summarize the in vitro activity of this compound.
Table 1: Enzymatic Inhibition of PI3K Isoforms
| Target | Assay Format | Potency (pKi) | Selectivity vs PI3Kδ |
| PI3Kδ | Cell-free (HTRF) | 9.9 | - |
| PI3Kα | Cell-free (HTRF) | 5.3 (pIC50) | >1000-fold |
| PI3Kβ | Cell-free (HTRF) | 5.8 (pIC50) | >1000-fold |
| PI3Kγ | Cell-free (HTRF) | 5.2 (pIC50) | >1000-fold |
Data sourced from MedchemExpress.[2]
Table 2: Cell-Based Activity
| Assay | Cell Type | Endpoint | Potency (pIC50) |
| PBMC Assay | Human PBMCs | IFNγ Inhibition | 9.7 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
PI3Kδ Enzymatic Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the enzymatic activity of PI3Kδ and the inhibitory potential of this compound. The assay measures the production of PIP3.
References
Application Notes and Protocols for HTRF Assay: Measuring Nemiralisib Inhibition of PI3Kδ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K family is divided into three classes, with Class I being the most extensively studied. The delta (δ) isoform of Class I PI3K (PI3Kδ) is predominantly expressed in leukocytes and is a key regulator of immune cell function. Dysregulation of the PI3Kδ signaling pathway has been implicated in various inflammatory diseases and hematological malignancies, making it an attractive therapeutic target.
Nemiralisib (B609524) (also known as GSK2269557) is a potent and highly selective inhibitor of PI3Kδ.[1][2] This document provides detailed application notes and protocols for utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of Nemiralisib on PI3Kδ. HTRF assays are a robust and sensitive method for studying enzyme kinetics and inhibitor screening in a high-throughput format.[3]
Principle of the HTRF Assay for PI3Kδ Inhibition
The HTRF assay for PI3Kδ is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3Kδ enzymatic activity on its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
The assay principle involves the following key components:
-
PI3Kδ Enzyme: The kinase responsible for converting PIP2 to PIP3.
-
PIP2 Substrate: The substrate for the PI3Kδ enzyme.
-
ATP: The phosphate (B84403) donor for the kinase reaction.
-
GST-tagged GRP1-PH Domain: A protein domain that specifically binds to PIP3.
-
Europium Cryptate-labeled Anti-GST Antibody (Donor): An antibody that binds to the GST-tagged GRP1-PH domain and carries a long-lifetime fluorescent donor.
-
Biotinylated-PIP3 (Tracer): A labeled version of the kinase product that competes with the enzymatically produced PIP3 for binding to the GRP1-PH domain.
-
Streptavidin-XL665 (Acceptor): A protein that binds to the biotinylated-PIP3 and carries a fluorescent acceptor.
In the absence of PI3Kδ activity or in the presence of a potent inhibitor like Nemiralisib, the biotinylated-PIP3 tracer binds to the GST-GRP1-PH domain. This brings the Europium cryptate donor and the Streptavidin-XL665 acceptor into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. When PI3Kδ is active, it produces unlabeled PIP3, which competes with the biotinylated-PIP3 tracer for binding to the GRP1-PH domain. This competition leads to a decrease in the FRET signal, which is proportional to the amount of PIP3 produced and thus, the activity of the PI3Kδ enzyme. The inhibitory effect of Nemiralisib is quantified by measuring the restoration of the FRET signal in the presence of the compound.
Quantitative Data Presentation
The inhibitory potency of Nemiralisib against PI3Kδ and its selectivity over other PI3K isoforms can be summarized in the following table. The data is presented as pKi and pIC50 values, where a higher value indicates greater potency.
| Compound | Target | Assay Type | pKi | Ki (nM) | pIC50 | IC50 (nM) | Selectivity vs. PI3Kδ |
| Nemiralisib | PI3Kδ | Biochemical | 9.9 [2] | 0.126 | 9.9 [4] | 0.126 | - |
| Nemiralisib | PI3Kα | HTRF | - | - | 5.3[1] | 5012 | >39,000-fold |
| Nemiralisib | PI3Kβ | HTRF | - | - | 5.8[1] | 1585 | >12,500-fold |
| Nemiralisib | PI3Kγ | HTRF | - | - | 5.2[1] | 6310 | >50,000-fold |
Note: pKi and pIC50 values are the negative logarithm of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. The Ki value was calculated from the pKi value (Ki = 10^(-pKi)). The IC50 values were calculated from the pIC50 values (IC50 = 10^(-pIC50) M). The selectivity is expressed as the ratio of IC50 (isoform) / IC50 (PI3Kδ).
Experimental Protocols
This section provides a detailed methodology for performing an HTRF assay to determine the inhibition of PI3Kδ by Nemiralisib. This protocol is based on established principles for PI3K HTRF assays.[5]
Materials and Reagents
-
Recombinant human PI3Kδ enzyme
-
PI3Kδ substrate (PIP2)
-
Adenosine triphosphate (ATP)
-
Nemiralisib (or other test compounds)
-
HTRF Kinase Buffer
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-GST antibody
-
Biotin-PIP3 (tracer)
-
Streptavidin-XL665
-
-
HTRF Detection Buffer
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Reagent Preparation
-
1X HTRF Kinase Buffer: Prepare the kinase buffer according to the manufacturer's instructions. This buffer is typically used to dilute the enzyme, substrate, and ATP.
-
ATP Solution: Prepare a stock solution of ATP in water. On the day of the experiment, dilute the ATP stock to the desired working concentration in 1X HTRF Kinase Buffer. The final ATP concentration should be at the Km for PI3Kδ to ensure accurate determination of competitive inhibition.
-
PI3Kδ Enzyme Solution: Dilute the recombinant PI3Kδ enzyme to the desired working concentration in 1X HTRF Kinase Buffer. The optimal enzyme concentration should be determined experimentally to yield a robust signal-to-background ratio.
-
PIP2 Substrate Solution: Prepare a working solution of PIP2 in 1X HTRF Kinase Buffer.
-
Nemiralisib Serial Dilutions: Prepare a stock solution of Nemiralisib in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for determining the IC50 value. Further dilute the DMSO serial dilutions into 1X HTRF Kinase Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
HTRF Detection Reagent Mix: Prepare the detection mix by diluting the Europium cryptate-labeled anti-GST antibody, Biotin-PIP3, and Streptavidin-XL665 in HTRF Detection Buffer according to the manufacturer's protocol.
Assay Procedure (384-well plate format)
-
Compound Addition: Add 2 µL of the serially diluted Nemiralisib solutions (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of the PI3Kδ enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Add 4 µL of a mix containing the PIP2 substrate and ATP to all wells to start the enzymatic reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stopping the Reaction and Detection: Add 10 µL of the HTRF Detection Reagent Mix to each well. This will stop the enzymatic reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes to 4 hours at room temperature, protected from light, to allow the detection reagents to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader. The fluorescence is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
Data Analysis
-
Calculate the HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well using the following formula:
-
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
Calculate Percent Inhibition: The percent inhibition for each Nemiralisib concentration is calculated as follows:
-
% Inhibition = 100 x [1 - ((Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)))]
-
Ratio_compound: HTRF ratio in the presence of Nemiralisib
-
Ratio_max: HTRF ratio of the positive control (enzyme without inhibitor)
-
Ratio_min: HTRF ratio of the negative control (no enzyme)
-
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the Nemiralisib concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
PI3Kδ Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Cell-Based Assay Development of Nemiralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib hydrochloride (GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3Kδ signaling pathway is predominantly expressed in leukocytes and plays a critical role in regulating immune cell activation, proliferation, and function.[4][5][6] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[5][6] These application notes provide detailed protocols for key cell-based assays to characterize the in vitro pharmacological effects of this compound.
Mechanism of Action
Nemiralisib selectively targets the p110δ catalytic subunit of PI3K, an enzyme responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting PI3Kδ, Nemiralisib blocks the production of PIP3, thereby attenuating the downstream AKT signaling cascade. This ultimately leads to the modulation of various cellular processes in immune cells, including proliferation, differentiation, cytokine production, and migration.[7][8][9]
Figure 1: PI3Kδ Signaling Pathway and Point of Inhibition by Nemiralisib.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of Nemiralisib
| Target | Assay Type | Value | Reference |
| PI3Kδ | Cell-free | pKi = 9.9 | [1][3] |
| PI3Kα | Cell-free | pIC50 = 5.3 | [2][3] |
| PI3Kβ | Cell-free | pIC50 = 5.8 | [2][3] |
| PI3Kγ | Cell-free | pIC50 = 5.2 | [2][3] |
| IFNγ Inhibition | PBMC Assay | pIC50 = 9.7 | [2][3] |
Table 2: Representative Cellular Activity of Nemiralisib
| Assay | Cell Type | Key Readout | Expected Outcome |
| AKT Phosphorylation | Human Neutrophils, PBMCs | p-AKT (Ser473) levels | Dose-dependent decrease |
| Cell Proliferation | PBMCs, B-cell lines | Cell viability/proliferation | Inhibition of proliferation |
| Cytokine Release | PBMCs, Macrophages | IL-6, IL-8, TNF-α levels | Reduction in cytokine secretion |
| Neutrophil Migration | Human Neutrophils | Chemotaxis towards fMLP/CXCL8 | Inhibition of directed migration |
Experimental Protocols
p-AKT (Ser473) HTRF Assay
This assay quantifies the phosphorylation of AKT at serine 473, a key downstream marker of PI3K pathway activation.
Figure 2: Experimental Workflow for the p-AKT (Ser473) HTRF Assay.
Materials:
-
Immune cells (e.g., human PBMCs, neutrophils)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PI3K pathway activator (e.g., anti-IgM for B-cells, fMLP for neutrophils)
-
HTRF Phospho-AKT (Ser473) and Total-AKT assay kits
-
Lysis buffer
-
384-well low volume white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture: Culture immune cells in appropriate medium. For suspension cells, seed at a density of 1-2 x 10^6 cells/mL.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal PI3K pathway activation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound to the cells and incubate for 1-2 hours at 37°C.
-
Stimulation: Add the appropriate PI3K pathway activator and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with the provided lysis buffer for 30 minutes on ice.
-
HTRF Assay: Transfer 16 µL of cell lysate to a 384-well plate. Add 4 µL of the HTRF antibody mix (anti-p-AKT-Eu3+ and anti-Total-AKT-d2).
-
Incubation: Incubate the plate at room temperature for 4 hours to overnight, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the phospho-AKT signal to the total-AKT signal. Plot the dose-response curve to determine the IC50 value.
PBMC Proliferation Assay
This assay assesses the effect of Nemiralisib on the proliferation of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in complete medium.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL) to induce T-cell proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Cytokine Release Assay
This protocol measures the effect of Nemiralisib on the production of pro-inflammatory cytokines.
Materials:
-
Human PBMCs or macrophage cell line (e.g., THP-1 differentiated with PMA)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA or HTRF kits for desired cytokines (e.g., IL-6, IL-8, TNF-α)
-
96-well tissue culture plates
-
Plate reader (ELISA or HTRF compatible)
Protocol:
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 PBMCs/well) in a 96-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to stimulate cytokine production.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or HTRF kits according to the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentration against the Nemiralisib concentration to determine the IC50 for cytokine inhibition.
Neutrophil Chemotaxis Assay
This assay evaluates the inhibitory effect of Nemiralisib on the directed migration of neutrophils.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Nemiralisib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nemiralisib in human plasma. Nemiralisib is a potent and selective inhaled inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is implicated in various inflammatory and autoimmune diseases. The described method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is based on established protocols for similar small molecule kinase inhibitors and provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust bioanalytical assay for Nemiralisib in a preclinical or clinical setting.
Introduction
Nemiralisib (GSK2269557) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a crucial role in the activation, differentiation, and survival of leukocytes, making it a key driver of inflammation in various respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] By inhibiting PI3Kδ, Nemiralisib has the potential to modulate the inflammatory response in the airways.
Accurate and reliable quantification of Nemiralisib in plasma is essential for pharmacokinetic (PK) studies, dose-finding, and assessing the relationship between drug exposure and clinical outcomes. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a detailed, albeit proposed, protocol for the determination of Nemiralisib in human plasma, based on methodologies successfully applied to other kinase inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13]
Signaling Pathway
Nemiralisib targets the PI3Kδ isoform, a critical component of the PI3K/AKT/mTOR signaling cascade. This pathway is activated by various extracellular signals, leading to cell growth, proliferation, survival, and differentiation. In immune cells, the PI3Kδ pathway is particularly important for their function. Inhibition of PI3Kδ by Nemiralisib is expected to dampen the inflammatory response mediated by these cells.
Experimental Workflow
The proposed bioanalytical workflow for the quantification of Nemiralisib in plasma involves three main stages: sample preparation, LC separation, and MS/MS detection.
Experimental Protocols
Note: As a specific validated method for Nemiralisib has not been published in the searched literature, the following protocol is a proposed method based on common practices for the analysis of small molecule kinase inhibitors in plasma.[2][3][4][7][9][10][11][13] Method development and a full validation according to regulatory guidelines (e.g., FDA or EMA) are required.
Materials and Reagents
-
Nemiralisib reference standard
-
Internal Standard (IS): A stable isotope-labeled Nemiralisib (e.g., Nemiralisib-d4) is highly recommended. If unavailable, a structurally similar compound that does not interfere with Nemiralisib analysis can be used (e.g., another kinase inhibitor).[3][4]
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Nemiralisib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nemiralisib reference standard in a suitable solvent (e.g., DMSO or Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the Nemiralisib stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.[3][4]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and inject into the LC-MS/MS system.
Liquid Chromatography Conditions (Proposed)
| Parameter | Proposed Condition |
| LC System | UPLC System (e.g., Waters ACQUITY UPLC or equivalent) |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry Conditions (Proposed)
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Nemiralisib | |
| Internal Standard | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Dwell Time | 100 ms |
Note on MRM Transitions: The optimal precursor (Q1) and product (Q3) ion transitions, as well as collision energies, for Nemiralisib and the internal standard must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer. For Nemiralisib (C22H21N7O2, MW: 427.45 g/mol ), the protonated molecule [M+H]+ would be expected at m/z 428.45. Fragmentation would need to be studied to identify a stable and abundant product ion.[14][15][16][17][18][19][20]
Data Presentation
The following tables present representative data that would be expected from a fully validated method, based on literature for similar kinase inhibitors.[7][9][10][11]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Nemiralisib | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Conclusion
This application note outlines a proposed LC-MS/MS method for the quantification of Nemiralisib in human plasma. The described protocol, including sample preparation by protein precipitation and UPLC-MS/MS analysis, provides a strong foundation for the development of a sensitive, selective, and robust assay. Full method validation in accordance with regulatory guidelines is a prerequisite for its application in pharmacokinetic and clinical studies to support the development of Nemiralisib as a potential therapeutic agent.
References
- 1. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrafast Online SPE-MS/MS Method for Quantification of 3 Tyrosine Kinase Inhibitors in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination and pharmacokinetic study of Enasidenib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Validated UPLC–MS/MS Method for Simultaneous Estimation of Neratinib and Curcumin in Human Plasma: App… [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 13. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. forensicrti.org [forensicrti.org]
- 16. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of Fragmentation in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass spectrometry characterization of light chain fragmentation sites in cardiac AL amyloidosis: insights into the timing of proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Nemiralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Note: Nemiralisib as a Selective PI3Kδ Inhibitor
Nemiralisib hydrochloride, also known as GSK2269557, is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and particularly, immune cell function. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, differentiation, and migration of leukocytes, such as B-cells, T-cells, neutrophils, and mast cells.
Dysregulation of the PI3Kδ pathway is implicated in various inflammatory and autoimmune diseases. In respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), hyperactivity of PI3Kδ contributes to the chronic inflammation, airway hyperresponsiveness, and tissue remodeling that characterize these conditions. By selectively inhibiting PI3Kδ, Nemiralisib offers a targeted therapeutic approach to modulate the inflammatory response in the airways. Preclinical studies in relevant animal models have demonstrated its potential to reduce key inflammatory markers, such as eosinophil recruitment to the lungs. These application notes provide detailed protocols for the formulation of this compound and its use in a standard in vivo model of allergic airway inflammation.
This compound: Mechanism of Action
This compound selectively targets and inhibits the catalytic activity of the p110δ subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins like protein kinase B (AKT) and phosphoinositide-dependent kinase-1 (PDK1) to the cell membrane, leading to their activation. The subsequent cascade, often referred to as the PI3K/AKT/mTOR pathway, is fundamental for transmitting signals from cell surface receptors to the nucleus, thereby controlling immune cell responses. By blocking PIP3 production, Nemiralisib effectively dampens this entire signaling cascade in immune cells, leading to a reduction in the inflammatory response.
Application Notes: Western Blot Analysis of Akt Phosphorylation Following Nemiralisib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular activities, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various cancers, frequently resulting in uncontrolled cell growth and resistance to apoptosis.[2] Nemiralisib (GSK2269557) is a potent and highly selective inhibitor of the PI3Kδ isoform.[3][4] The activation of PI3K leads to the phosphorylation and subsequent activation of Akt, a key downstream effector.[1] The phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a well-established biomarker for the activation state of the PI3K/Akt pathway.[2] Therefore, Western blotting for p-Akt is an essential technique to evaluate the pharmacodynamic efficacy of PI3K inhibitors like Nemiralisib in preclinical research.
These application notes provide a detailed protocol for conducting a Western blot to measure the levels of p-Akt (Ser473) in cultured cells after treatment with Nemiralisib.
Signaling Pathway and Mechanism of Action
Growth factor binding to Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs) activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the cell membrane. There, it is phosphorylated by PDK1 at Threonine 308 and by mTORC2 at Serine 473, leading to its full activation.[1] Activated Akt then phosphorylates numerous downstream substrates, regulating various cellular functions. Nemiralisib selectively inhibits the PI3Kδ isoform, thereby preventing the phosphorylation and activation of Akt.
References
Application Notes and Protocols: Nemiralisib Hydrochloride in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib hydrochloride (also known as GSK2269557) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes including inflammation, proliferation, and survival. In the context of respiratory diseases, this pathway is often dysregulated in airway epithelial cells, contributing to chronic inflammation. These application notes provide a summary of the potential effects of this compound on primary human bronchial epithelial cells (HBECs) and detailed protocols for in vitro investigation.
Mechanism of Action
This compound selectively targets PI3Kδ, an enzyme predominantly expressed in leukocytes, but also implicated in the inflammatory responses of bronchial epithelial cells. By inhibiting PI3Kδ, Nemiralisib blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as AKT and mammalian target of rapamycin (B549165) (mTOR), leading to a reduction in the production of pro-inflammatory mediators.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Pro-inflammatory Cytokine Secretion by Primary Human Bronchial Epithelial Cells
| Nemiralisib HCl Concentration (nM) | IL-6 Reduction (%) (vs. Stimulated Control) | IL-8 Reduction (%) (vs. Stimulated Control) | TNF-α Reduction (%) (vs. Stimulated Control) |
| 1 | 10 ± 2.5 | 8 ± 3.1 | 5 ± 1.8 |
| 10 | 25 ± 4.1 | 22 ± 3.9 | 18 ± 3.2 |
| 100 | 55 ± 6.2 | 51 ± 5.8 | 45 ± 5.1 |
| 1000 | 78 ± 8.5 | 72 ± 7.9 | 65 ± 6.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary. Researchers should perform their own dose-response experiments.
Table 2: Effect of this compound on Primary Human Bronchial Epithelial Cell Viability
| Nemiralisib HCl Concentration (nM) | Cell Viability (%) (24 hours) | Apoptosis Rate (%) (24 hours) |
| 0 (Vehicle Control) | 98 ± 1.5 | 3 ± 0.8 |
| 100 | 97 ± 2.1 | 4 ± 1.1 |
| 1000 | 95 ± 3.4 | 5 ± 1.5 |
| 10000 | 85 ± 5.6 | 12 ± 2.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is crucial to determine the cytotoxicity of this compound in your specific experimental setup.
Mandatory Visualizations
Caption: Nemiralisib's Mechanism of Action in HBECs.
Caption: Experimental Workflow for Nemiralisib Testing.
Experimental Protocols
Protocol 1: Culturing Primary Human Bronchial Epithelial Cells
Materials:
-
Cryopreserved primary human bronchial epithelial cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Collagen-coated culture flasks and multi-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Pre-coat culture vessels with collagen solution according to the manufacturer's instructions.
-
Rapidly thaw the cryopreserved HBECs in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed BEGM.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh BEGM and count the cells.
-
Seed the cells onto the collagen-coated culture vessels at a density of 2,500 - 5,000 cells/cm².
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 48 hours until the cells reach 80-90% confluence.
-
For passaging, wash the cells with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize the trypsin and re-seed as described above.
Protocol 2: In Vitro Treatment of Primary HBECs with this compound
Materials:
-
Confluent primary HBECs in multi-well plates
-
This compound stock solution (in DMSO)
-
BEGM (serum-free for stimulation/treatment)
-
Inflammatory stimulus: Lipopolysaccharide (LPS) from E. coli or Cigarette Smoke Extract (CSE)
-
Vehicle control (DMSO)
Procedure:
-
One day prior to the experiment, replace the growth medium with serum-free BEGM.
-
Prepare serial dilutions of this compound in serum-free BEGM. Also, prepare the vehicle control with the same final concentration of DMSO.
-
Prepare the inflammatory stimulus (e.g., 1 µg/mL LPS or 1-5% CSE) in serum-free BEGM.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-treatment, add the inflammatory stimulus to the respective wells. Include a negative control group with no stimulus and no treatment, and a stimulated control group with the stimulus and vehicle.
-
Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
After incubation, collect the cell culture supernatants for cytokine analysis and the cell lysates for viability or other molecular assays.
Protocol 3: Measurement of Cytokine Secretion by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for human IL-6, IL-8, and TNF-α
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Treated primary HBECs in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
After the treatment period, carefully remove the culture medium.
-
Add fresh medium containing MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Remove the MTT-containing medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound, as a PI3Kδ inhibitor, holds promise for the modulation of inflammatory responses in primary human bronchial epithelial cells. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in a controlled in vitro environment. The generation of robust quantitative data will be crucial in further elucidating the therapeutic potential of Nemiralisib for inflammatory airway diseases.
Application Notes and Protocols: PK/PD Modeling of Inhaled Nemiralisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemiralisib (formerly GSK2269557) is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, which has been investigated for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] The PI3Kδ signaling pathway plays a crucial role in the activation and migration of leukocytes, key drivers of airway inflammation.[1][3] By targeting PI3Kδ directly in the lungs, inhaled Nemiralisib aims to exert localized anti-inflammatory effects while minimizing systemic exposure.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in the development of inhaled therapies like Nemiralisib. It integrates the complex interplay between drug concentration at the site of action and the resulting pharmacological response. This allows for a deeper understanding of the dose-response relationship, optimization of dosing regimens, and prediction of clinical efficacy.[4]
These application notes provide a comprehensive overview of the PK/PD modeling of inhaled Nemiralisib, including detailed experimental protocols for key assays and a summary of relevant quantitative data.
Mechanism of Action and Signaling Pathway
Nemiralisib selectively inhibits PI3Kδ, an enzyme predominantly expressed in leukocytes.[2] In respiratory diseases, inflammatory stimuli lead to the activation of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) on the surface of immune cells, such as neutrophils. This triggers the activation of PI3Kδ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins containing pleckstrin homology (PH) domains, most notably Akt (Protein Kinase B). The activation of the PI3K/Akt pathway culminates in a cascade of cellular responses, including cell proliferation, survival, and, critically for inflammation, chemotaxis and migration of neutrophils into the lung tissue.[3] By inhibiting the production of PIP3, Nemiralisib effectively dampens this inflammatory cascade.
Pharmacokinetic and Pharmacodynamic Data
The PK/PD relationship of inhaled Nemiralisib has been characterized in both preclinical and clinical studies. A key aspect of its profile is achieving high local concentrations in the lung with lower systemic exposure, thereby maximizing therapeutic effect while minimizing potential side effects.
Pharmacokinetic Parameters
A physiologically based pharmacokinetic (PBPK) model has been developed for inhaled Nemiralisib using GastroPlus®.[5][6] This model incorporates mechanistic descriptions of pulmonary absorption, systemic distribution, and oral absorption of the swallowed portion of the inhaled dose.[5] The model was verified using clinical data from intravenous, oral, and inhalation studies.[5]
| Parameter | Value | Study Population | Source |
| Time to Maximum Plasma Concentration (Tmax) | ~0.08 hours | Healthy Japanese Subjects | [7] |
| Terminal Elimination Half-life (T1/2) | ~40 hours | Healthy Japanese Subjects | [7] |
| Accumulation Ratio (AUC0-24, Day 10 vs Day 1) | 2.4 - 3.0 | Healthy Japanese Subjects | [7] |
| Accumulation Ratio (Cmax, Day 10 vs Day 1) | 1.5 - 1.7 | Healthy Japanese Subjects | [7] |
| Time to Steady State | 6 - 7 days | Healthy Japanese Subjects | [7] |
| Drug Concentration Ratio (BAL Fluid vs Plasma at Trough) | ~32-fold | Healthy Smokers | [4] |
| Drug Concentration Ratio (BAL Cellular Fraction vs Plasma at Trough) | ~214-fold | Healthy Smokers | [4] |
Pharmacodynamic Endpoints
The primary pharmacodynamic biomarker for Nemiralisib is the level of PIP3 in induced sputum, which is a direct product of PI3Kδ activity.[4] Clinical studies have demonstrated a dose-dependent reduction in sputum PIP3 levels following inhalation of Nemiralisib.
| Endpoint | Dose | Change from Placebo | Study Population | Source |
| Sputum PIP3 Reduction (Single Dose) | 2 mg | 23% reduction (90% CI: 11%-34%) | Healthy Smokers | [4] |
| Sputum PIP3 Reduction (14 Days) | 2 mg, once daily | 36% reduction (90% CI: 11%-64%) | Healthy Smokers | [4] |
| Sputum Interleukin-8 (IL-8) Reduction (14 Days) | 1000 µg | ~32% | COPD Patients | [8] |
| Sputum Interleukin-6 (IL-6) Reduction (14 Days) | 1000 µg | ~29% | COPD Patients | [8] |
Experimental Protocols
Detailed protocols for key in vitro and clinical assays are provided below.
Protocol 1: In Vitro Neutrophil Migration Assay (Boyden Chamber)
This assay assesses the ability of Nemiralisib to inhibit the chemotaxis of neutrophils towards an inflammatory stimulus.
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) solution
-
Red blood cell lysis buffer
-
RPMI 1640 medium
-
Recombinant human IL-8 or fMLP (chemoattractant)
-
Nemiralisib (or other PI3Kδ inhibitor)
-
DMSO (vehicle control)
-
Transwell inserts with 5 µm pore size
-
24-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in RPMI 1640 medium.
-
Pre-incubation with Nemiralisib: Incubate the isolated neutrophils with various concentrations of Nemiralisib (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: To the lower wells of a 24-well plate, add RPMI 1640 medium containing the chemoattractant (e.g., 10-100 ng/mL IL-8). Include a negative control with medium alone.
-
Cell Seeding: Place the Transwell inserts into the wells. Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent-based cell viability assay.
-
Measure luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Data Analysis: Express results as a percentage of inhibition compared to the vehicle control. Calculate the IC50 value for Nemiralisib by fitting the data to a dose-response curve.
Protocol 2: Sputum Induction and Processing for Biomarker Analysis
This protocol outlines the procedure for safely obtaining sputum samples from subjects for the measurement of pharmacodynamic biomarkers like PIP3.
Materials:
-
Nebulizer (ultrasonic or jet)
-
Sterile hypertonic saline (3-7%)
-
Salbutamol (or other short-acting β2-agonist) metered-dose inhaler and spacer
-
Spirometer
-
Sterile sputum collection containers
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Pre-medication and Baseline Measurement: Administer a short-acting β2-agonist (e.g., 200-400 µg salbutamol) to prevent bronchoconstriction. After 10-15 minutes, perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).
-
Sputum Induction: The subject inhales nebulized hypertonic saline for a set period (e.g., 5 minutes). The concentration of saline may be escalated if sputum is not produced.
-
Sputum Collection: After each inhalation period, the subject is encouraged to cough deeply and expectorate sputum into a sterile collection container.
-
Safety Monitoring: Repeat spirometry after each inhalation period. If FEV1 drops by >20% from baseline, the procedure should be stopped.
-
Sputum Processing:
-
Process the sputum sample within 2 hours of collection.
-
Select the dense, mucoid portions of the sample and weigh them.
-
Add an equal volume of 0.1% DTT to the sputum to digest the mucus.
-
Incubate at room temperature with gentle rocking for 15-20 minutes until homogenized.
-
Add an equal volume of PBS and centrifuge to pellet the cells.
-
Separate the supernatant and the cell pellet for subsequent analysis. Store at -80°C.
-
Protocol 3: Quantification of PIP3 in Sputum Samples
This protocol describes a general approach for measuring PIP3 levels in processed sputum supernatant or cell lysates using a competitive ELISA.
Materials:
-
Processed sputum supernatant or cell pellet
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
PIP3 ELISA kit (e.g., from Echelon Biosciences)
-
Microplate reader
Procedure:
-
Lipid Extraction from Sputum:
-
Follow a standard lipid extraction protocol, such as a modified Bligh-Dyer method, using acidified chloroform/methanol to extract lipids from the sputum supernatant or cell pellet.[9]
-
Dry the extracted lipid phase under a stream of nitrogen.
-
-
PIP3 Quantification by Competitive ELISA:
-
Resuspend the dried lipid extract in the assay buffer provided with the ELISA kit.
-
Follow the manufacturer's instructions for the competitive ELISA. Briefly:
-
A known amount of PIP3 is coated on the microplate wells.
-
The sputum-derived PIP3 and a fixed amount of a PIP3 detector protein are added to the wells.
-
The sample PIP3 competes with the plate-coated PIP3 for binding to the detector protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the amount of detector protein bound to the plate.
-
A colorimetric substrate is added, and the absorbance is measured. The signal is inversely proportional to the amount of PIP3 in the sample.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided PIP3 standards.
-
Determine the concentration of PIP3 in the sputum samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The PK/PD modeling of inhaled Nemiralisib provides a powerful framework for understanding its therapeutic potential in respiratory diseases. The data indicates that Nemiralisib effectively engages its target, PI3Kδ, in the lungs, as evidenced by the reduction in sputum PIP3 levels.[4] The detailed protocols provided herein offer standardized methods for assessing the pharmacodynamic effects of Nemiralisib and other PI3Kδ inhibitors in both preclinical and clinical settings. This integrated approach of PK/PD modeling and robust biomarker analysis is essential for the continued development and optimization of inhaled therapies for inflammatory airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome. [repository.cam.ac.uk]
- 6. hanc.info [hanc.info]
- 7. cloud-clone.com [cloud-clone.com]
- 8. PIP3 Mass ELISA Kit (Echelon Product Code: K-2500S EAKIT) | Kits & Assays | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation with Nemiralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nemiralisib hydrochloride, a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), to study T-cell activation. The provided protocols and data are intended to serve as a starting point for researchers investigating the role of the PI3Kδ signaling pathway in T-cell biology and developing novel immunomodulatory therapies.
Introduction
This compound (GSK2269557) is a small molecule inhibitor that targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a lipid kinase predominantly expressed in leukocytes, where it plays a critical role in regulating the activation, proliferation, and function of various immune cells, including T-cells.[4] Upon T-cell receptor (TCR) and co-stimulatory molecule engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of signaling events essential for T-cell activation, differentiation, and cytokine production.
Given its selective inhibition of PI3Kδ, this compound serves as a valuable tool to dissect the specific contributions of this pathway in T-cell-mediated immune responses. These notes provide detailed protocols for in vitro T-cell activation assays and illustrate how Nemiralisib can be employed to probe the intricacies of T-cell signaling.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: In Vitro Potency and Selectivity of Nemiralisib
| Target | Parameter | Value | Reference |
| PI3Kδ | pKi | 9.9 | [1][2][3] |
| PI3Kα | pIC50 | 5.3 | [2][3] |
| PI3Kβ | pIC50 | 5.8 | [2][3] |
| PI3Kγ | pIC50 | 5.2 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | pIC50 (IFNγ inhibition) | 9.7 | [2][3] |
Note: The high pKi and pIC50 values indicate potent inhibition. The selectivity for PI3Kδ is over 1000-fold higher than for other class I PI3K isoforms.[2][3]
Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway in T-cells and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway in T-cell activation and its inhibition by Nemiralisib.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on T-cell activation.
Protocol 1: T-Cell Proliferation Assay
This assay measures the extent of T-cell division following activation, a hallmark of a successful immune response.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T-cells, use a negative selection kit.
-
CFSE Staining: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash cells twice with complete medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding and Treatment: Resuspend CFSE-labeled cells in complete medium and seed 2 x 10^5 cells per well. Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. Analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
Protocol 2: Cytokine Release Assay
This protocol is designed to measure the production of key cytokines, such as IL-2 and IFN-γ, which are critical for T-cell function and communication.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well round-bottom culture plates
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Plate reader or flow cytometer for multiplex arrays
Procedure:
-
Cell Preparation and Stimulation: Prepare and stimulate cells as described in Protocol 1, steps 1, 3, and 4.
-
Treatment: Add serial dilutions of this compound or vehicle control to the stimulated cells.
-
Incubation: Culture for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the direct assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway, providing mechanistic insight into the action of Nemiralisib.
Materials:
-
Isolated T-cells
-
Serum-free RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Preparation and Starvation: Isolate T-cells and rest them in serum-free medium for 2-4 hours.
-
Pre-treatment: Incubate the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-60 minutes) to observe acute signaling events.
-
Cell Lysis: Pellet the cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of Nemiralisib on T-cell activation.
Caption: General workflow for in vitro studies of Nemiralisib on T-cell activation.
Conclusion
This compound is a powerful and selective tool for investigating the role of PI3Kδ in T-cell activation. The protocols provided herein offer a solid foundation for researchers to explore the impact of PI3Kδ inhibition on T-cell proliferation, cytokine production, and intracellular signaling. As with any experimental system, optimization of cell numbers, reagent concentrations, and incubation times may be necessary to achieve the desired results for specific research questions. These application notes should facilitate the effective use of Nemiralisib in advancing our understanding of T-cell biology and its therapeutic modulation.
References
Troubleshooting & Optimization
Technical Support Center: Nemiralisib-Induced Cough in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cough during preclinical evaluation of nemiralisib (B609524), an inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.
Disclaimer: Specific preclinical studies on the mechanism of nemiralisib-induced cough are not publicly available. The information provided is based on clinical observations with nemiralisib and general principles of drug-induced cough in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the known information about nemiralisib and cough from clinical trials?
A1: Cough is the most frequently reported adverse event in clinical trials of inhaled nemiralisib. This side effect appears to be dose-related. In some studies, cough was reported in up to 35% of patients receiving nemiralisib, compared to a much lower rate in placebo groups.
Q2: What are the hypothesized mechanisms for nemiralisib-induced cough?
A2: Based on general knowledge of inhaled compounds and the pharmacology of PI3Kδ inhibitors, two primary mechanisms are hypothesized:
-
Formulation-Based Effects: Physicochemical properties of the inhaled powder, such as particle size, pH, osmolality, or the excipients used (e.g., lactose), can act as mechanical or chemical irritants to the airways, triggering the cough reflex.
-
Target-Based Effects: Nemiralisib, by inhibiting PI3Kδ, may directly or indirectly modulate the activity of sensory nerves in the airways. PI3Kδ is known to be expressed in sensory neurons and plays a role in neuronal function.[1][2][3] Inhibition of this pathway could potentially lead to neuronal activation and the sensation of irritation, resulting in cough.
Q3: Is there any evidence for PI3Kδ involvement in sensory nerve function?
A3: Yes, preclinical studies have shown that the p110δ isoform of PI3K is expressed in the nervous system and is involved in processes like axonal growth and regeneration of sensory neurons.[1][2][3] This suggests that targeting PI3Kδ could have direct effects on the function of these nerves.
Troubleshooting Guides
Issue 1: High Incidence of Cough Observed in an Animal Model
If you are observing a high incidence of cough in your preclinical model (e.g., guinea pigs) upon administration of nemiralisib, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting High Cough Incidence
Caption: Troubleshooting workflow for investigating the cause of nemiralisib-induced cough in preclinical models.
Issue 2: Differentiating Between Formulation- and Target-Mediated Cough
To dissect the potential cause of the cough, the following experimental approaches are recommended:
-
Vehicle and Excipient Control Group: Administer the vehicle and individual excipients (e.g., lactose, magnesium stearate) to a control group of animals. If the vehicle or excipients alone induce a similar cough response, the effect is likely formulation-based. Nemiralisib clinical trial formulations have included a lactose/magnesium stearate (B1226849) blend.[4]
-
Particle Size Analysis: The particle size of an inhaled drug can influence airway irritation. If possible, test formulations with different particle size distributions to see if this impacts the cough response.
-
Local Anesthetic Pre-treatment: Pre-treating the animals with an inhaled local anesthetic, such as lidocaine, can help determine if the cough is mediated by sensory nerve activation. A reduction in cough following lidocaine administration would support a neuronal mechanism.
-
Ex Vivo Tissue Analysis: Following in vivo experiments, airway tissues (e.g., trachea, bronchi) can be collected for analysis of markers of neuronal activation, such as c-Fos or phosphorylation of relevant signaling proteins in neuronal tissue.
Quantitative Data
Table 1: Incidence of Cough in a Clinical Study with Nemiralisib in COPD Patients
| Treatment Group | Percentage of Patients Reporting Cough |
| Nemiralisib | 35% |
| Placebo | 3% |
Data from a study in acutely exacerbating COPD patients.
Table 2: Physicochemical Properties of Inhaled Formulations Known to Induce Cough
| Property | Effect on Cough |
| Particle Size | Larger particles can cause mechanical irritation in the upper airways. |
| pH | Formulations with a pH outside the physiological range of the airway lining fluid can be irritants. |
| Osmolality | Hyperosmolar or hypoosmolar solutions can trigger a cough reflex. |
| Excipients | Certain excipients, such as mannitol (B672) or citrate, are known to induce cough. |
Experimental Protocols
Protocol 1: Assessment of Cough in Guinea Pigs using Whole-Body Plethysmography
This protocol provides a general method for quantifying cough in a conscious and unrestrained guinea pig model.
Objective: To measure the frequency and latency of cough responses following inhalation of nemiralisib or control substances.
Materials:
-
Whole-body plethysmograph (WBP) system designed for small animals
-
Nebulizer compatible with the WBP system
-
Guinea pigs (Hartley strain is commonly used)
-
Nemiralisib formulation
-
Vehicle/control formulation
-
Citric acid solution (positive control)
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the WBP chamber for a defined period (e.g., 15-30 minutes) for several days prior to the experiment to minimize stress-related artifacts.
-
Baseline Recording: Place the animal in the WBP chamber and record baseline respiratory parameters for a stable period (e.g., 5-10 minutes).
-
Exposure: Nebulize the test substance (nemiralisib, vehicle, or positive control) into the chamber for a predetermined duration (e.g., 5-10 minutes).
-
Recording: Continuously record the respiratory waveform throughout the exposure and for a post-exposure period (e.g., 15-30 minutes).
-
Data Analysis: Analyze the recorded pressure changes to identify and count cough events. Coughs are typically characterized by a large, sharp inspiratory and expiratory peak. The latency to the first cough can also be measured.
-
Washout: Ensure an adequate washout period between different exposures if conducting a crossover study design.
Protocol 2: Investigating the Role of Formulation Excipients
Objective: To determine if the vehicle or individual excipients of the nemiralisib formulation induce cough.
Procedure:
-
Prepare separate formulations of the vehicle alone and each excipient (e.g., lactose, magnesium stearate) at the same concentration and in the same physical form (e.g., particle size) as in the full nemiralisib formulation.
-
Following the procedure outlined in Protocol 1, administer each of these control formulations to separate groups of animals.
-
Administer the complete nemiralisib formulation to another group.
-
A saline or air exposure group should also be included as a negative control.
-
Compare the cough counts and latencies across all groups. A significant increase in cough in the vehicle or excipient groups compared to the negative control would indicate a formulation-based effect.
Signaling Pathways and Experimental Logic
Hypothesized Signaling Pathway for Target-Mediated Cough
Caption: Hypothesized pathway for nemiralisib-induced cough via PI3Kδ inhibition in sensory neurons.
This diagram illustrates a potential mechanism where nemiralisib inhibits PI3Kδ in airway sensory neurons. This inhibition may lead to the modulation of ion channels, such as Transient Receptor Potential (TRP) channels, resulting in neuronal activation and triggering of the cough reflex in the brainstem. Further research is required to validate this proposed pathway.
References
- 1. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Axonal Growth and Regeneration of Sensory Neurons by the p110δ PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nemiralisib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Nemiralisib, a PI3Kδ inhibitor, in cancer cell lines. While direct research on Nemiralisib resistance in oncology is emerging, this guide draws upon established mechanisms of resistance to the broader class of PI3K inhibitors to offer potential lines of investigation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Nemiralisib. What are the potential mechanisms of resistance?
A1: Resistance to PI3K inhibitors like Nemiralisib can be complex and multifactorial.[1][2] The primary mechanisms can be broadly categorized as:
-
On-target alterations: Secondary mutations in the PI3Kδ ( PIK3CD) gene that prevent Nemiralisib from binding effectively.
-
Bypass signaling pathways: Activation of alternative survival pathways that compensate for the inhibition of PI3Kδ signaling. Common bypass pathways include the MAPK/ERK and mTOR pathways.[2][3]
-
Upregulation of PI3K pathway components: Increased expression or activation of upstream components like receptor tyrosine kinases (RTKs) or downstream effectors like AKT can overcome the inhibitory effect of Nemiralisib.[4][5]
-
Drug efflux and metabolism: Increased expression of drug efflux pumps (e.g., MDR1) can reduce the intracellular concentration of Nemiralisib. Alterations in drug metabolism can also lead to faster inactivation of the compound.[1]
-
Epigenetic changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that regulate sensitivity to PI3K inhibitors.[1]
Q2: How can I determine if my resistant cell line has mutations in the PIK3CD gene?
A2: To identify mutations in the PIK3CD gene, you can perform Sanger sequencing of the coding regions of the gene in your resistant cell line and compare it to the parental, sensitive cell line. Whole-exome or targeted next-generation sequencing (NGS) can also be employed for a more comprehensive analysis.
Q3: What are some initial steps to investigate bypass pathway activation?
A3: A good starting point is to perform a phospho-protein array or a series of Western blots to assess the activation status of key signaling nodes in alternative pathways. Key proteins to examine include phosphorylated ERK (p-ERK), phosphorylated MEK (p-MEK), phosphorylated mTOR (p-mTOR), and phosphorylated S6 ribosomal protein (p-S6). An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of Nemiralisib, would suggest the activation of a bypass pathway.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to Nemiralisib Treatment
| Possible Cause | Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | 1. Experiment: Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) between sensitive and resistant cells. 2. Experiment: Use a Bcl-2 family inhibitor (e.g., Venetoclax) in combination with Nemiralisib to see if sensitivity is restored. |
| Inactivation of pro-apoptotic proteins (e.g., p53) | 1. Experiment: Sequence the TP53 gene in both sensitive and resistant cell lines to check for mutations. 2. Experiment: Assess p53 pathway activity using a reporter assay or by measuring the expression of p53 target genes (e.g., p21, PUMA). |
Issue 2: No significant change in cell proliferation despite evidence of PI3K pathway inhibition (e.g., decreased p-AKT)
| Possible Cause | Troubleshooting Steps |
| Activation of the MAPK/ERK pathway | 1. Experiment: Perform a Western blot to check for increased levels of p-ERK1/2 in resistant cells treated with Nemiralisib. 2. Experiment: Treat resistant cells with a combination of Nemiralisib and a MEK inhibitor (e.g., Trametinib) to assess for synergistic effects on cell viability. |
| Activation of mTORC1 signaling | 1. Experiment: Analyze the phosphorylation status of mTORC1 substrates like p70S6K and 4E-BP1 via Western blot. 2. Experiment: Combine Nemiralisib with an mTOR inhibitor (e.g., Everolimus or a dual PI3K/mTOR inhibitor like Bimiralisib) to determine if this overcomes resistance.[6] |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | 1. Experiment: Use an RTK array to identify which, if any, RTKs are hyperactivated in the resistant line. 2. Experiment: If a specific RTK (e.g., EGFR, HER2) is identified, use a corresponding inhibitor in combination with Nemiralisib. |
Experimental Protocols
Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Grow sensitive and resistant cells to 70-80% confluency. Treat with Nemiralisib at a relevant concentration (e.g., IC50 of the sensitive line) for various time points (e.g., 0, 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Nemiralisib, a second inhibitor (if applicable), or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Nemiralisib.
Caption: Overview of potential mechanisms leading to Nemiralisib resistance in cancer cells.
Caption: A logical workflow for investigating the mechanisms of Nemiralisib resistance.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nemiralisib Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nemiralisib (also known as GSK2269557) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Nemiralisib and what is its mechanism of action?
Nemiralisib is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K family of lipid kinases plays a crucial role in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Specifically, PI3Kδ is predominantly expressed in hematopoietic cells and is a key component of the PI3K/AKT signaling pathway, which is often dysregulated in inflammatory diseases and cancers. Nemiralisib exerts its inhibitory effect by competing with ATP for the binding site on the PI3Kδ enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequent downstream signaling.
Q2: What are the typical in vitro assays used to characterize Nemiralisib?
The in vitro characterization of Nemiralisib typically involves a combination of biochemical and cell-based assays to determine its potency, selectivity, and functional effects. These include:
-
Biochemical Kinase Assays: To determine the direct inhibitory activity against purified PI3Kδ and other PI3K isoforms (α, β, γ) to assess potency and selectivity.
-
Cellular Proliferation and Viability Assays: To evaluate the impact of Nemiralisib on the growth and survival of relevant cell lines.
-
Phospho-Protein Detection Assays (e.g., Western Blot, ELISA): To measure the inhibition of downstream signaling targets, most commonly the phosphorylation of AKT (pAKT).
-
Functional Assays: To assess the effect of Nemiralisib on specific cellular functions, such as neutrophil migration or chemotaxis.
Q3: What is a good starting concentration range for Nemiralisib in cell-based assays?
A good starting point for determining the optimal concentration of Nemiralisib in cell-based assays is to consider its reported IC50 values from biochemical and cellular assays. Based on available data, a broad concentration range from 1 nM to 10 µM is often used for initial dose-response experiments. For more targeted experiments, a narrower range around the expected cellular IC50 (typically in the low nanomolar to micromolar range depending on the cell type and assay) should be explored. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Data Presentation
Nemiralisib In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / pKi / pIC50 | Reference |
| PI3Kδ | Cell-free assay | pKi = 9.9 | [1] |
| PI3Kδ | Cell-free assay | pIC50 = 9.7 (in PBMC assay) | [2] |
| PI3Kα | Cell-free assay | pIC50 = 5.3 | [2] |
| PI3Kβ | Cell-free assay | pIC50 = 5.8 | [2] |
| PI3Kγ | Cell-free assay | pIC50 = 5.2 | [2] |
Note: pKi and pIC50 are logarithmic measures of binding affinity and inhibitory concentration, respectively. A higher value indicates greater potency. The selectivity for PI3Kδ over other isoforms is evident from the significantly higher pIC50 value.
Experimental Protocols
Biochemical PI3Kδ Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for determining the IC50 of Nemiralisib against PI3Kδ in a cell-free system.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Nemiralisib
-
Kinase reaction buffer
-
HTRF detection reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Nemiralisib in DMSO. A typical starting concentration range for the highest concentration in the dilution series is 10-100 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted Nemiralisib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3Kδ enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well. The ATP concentration should be close to the Km value for the enzyme if known.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is typically inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each Nemiralisib concentration and plot the results to determine the IC50 value using a suitable software.
Cellular Phospho-AKT (pAKT) Assay (Western Blot)
This protocol describes how to measure the inhibition of AKT phosphorylation in a cellular context.
Materials:
-
Relevant cell line (e.g., a hematopoietic cell line with active PI3K signaling like U937 or primary PBMCs)
-
Cell culture medium and supplements
-
Nemiralisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat cells with a range of Nemiralisib concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody against phospho-AKT (Ser473).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for pAKT and total AKT. Calculate the ratio of pAKT to total AKT for each treatment condition and normalize to the vehicle control to determine the percent inhibition.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of Nemiralisib on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemoattractant (e.g., fMLP or IL-8)
-
Nemiralisib
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein-AM or Giemsa)
-
Microplate reader or microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of Nemiralisib or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, for a higher-throughput method, lyse the migrated cells and quantify them using a fluorescent dye and a plate reader.
-
-
Data Analysis: Calculate the percentage of migrating cells for each condition relative to the vehicle control. Determine the inhibitory effect of Nemiralisib on neutrophil chemotaxis.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of PI3Kδ in Biochemical Assay
| Potential Cause | Troubleshooting Steps |
| Inactive Nemiralisib | - Ensure proper storage of the compound (typically at -20°C or -80°C as a stock solution in DMSO).- Prepare fresh dilutions for each experiment.- Verify the identity and purity of the compound if possible. |
| Inactive Enzyme | - Use a fresh aliquot of the PI3Kδ enzyme.- Verify the activity of the enzyme with a known inhibitor as a positive control. |
| Incorrect ATP Concentration | - If the ATP concentration is too high, it can outcompete the inhibitor. Use an ATP concentration at or near the Km for the enzyme. |
| Assay Conditions Not Optimal | - Optimize incubation times for both inhibitor pre-incubation and the kinase reaction.- Ensure the buffer composition (pH, salt concentration) is optimal for enzyme activity. |
Issue 2: High Variability in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.- Avoid edge effects in multi-well plates by not using the outer wells or by filling them with media. |
| Cell Health Issues | - Use cells with a low passage number.- Regularly check for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase during the experiment. |
| Nemiralisib Precipitation | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent compound precipitation.- Visually inspect the wells for any signs of precipitation after adding the compound. |
| Assay Readout Variability | - For colorimetric or luminescent assays, ensure complete lysis and proper mixing before reading.- For imaging-based assays, ensure consistent focusing and image acquisition parameters. |
Issue 3: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability | - Nemiralisib may have poor cell permeability, leading to a lower effective intracellular concentration. This is a known characteristic of some kinase inhibitors. |
| Efflux Pumps | - The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Consider using cell lines with low efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
| Plasma Protein Binding | - If the cell culture medium contains serum, Nemiralisib may bind to serum proteins, reducing its free concentration available to enter the cells. Consider using serum-free or low-serum medium for the duration of the treatment. |
| High Intracellular ATP | - The intracellular ATP concentration is much higher (millimolar range) than that typically used in biochemical assays (micromolar range), which can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors like Nemiralisib. |
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of Nemiralisib.
Caption: Workflow for determining Nemiralisib's effect on AKT phosphorylation.
References
Nemiralisib Hydrochloride In Vivo Lung Studies: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Nemiralisib hydrochloride in in vivo lung studies. The information is tailored for scientists and drug development professionals working with preclinical models of respiratory diseases.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Delivery
Q1: What is the recommended vehicle for formulating this compound for intratracheal (IT) instillation or nebulization in rodent models?
A1: While specific formulation details for preclinical IT or nebulization of Nemiralisib (also known as GSK2269557) are not extensively published, related selective PI3Kδ inhibitors have been successfully administered as suspensions. A common starting point for poorly soluble compounds is a vehicle like saline containing a small percentage of a non-ionic surfactant (e.g., 0.1-0.5% Tween 80) or a suspending agent like carboxymethylcellulose (CMC). It is critical to ensure the final formulation is homogenous and the particle size is appropriate for lung delivery. For any new formulation, a small pilot study to assess tolerability is highly recommended.
Q2: We are observing inconsistent results after intratracheal instillation. What could be the cause?
A2: Inconsistent results with intratracheal instillation are often due to procedural variability. Key factors to check include:
-
Incorrect Placement: The instillation catheter or needle may be entering the esophagus instead of the trachea. This delivers the compound to the gastrointestinal tract, resulting in no lung exposure. Visual confirmation of the catheter passing through the vocal cords is crucial.[1]
-
Animal Positioning: The angle of the animal during instillation can affect the distribution of the compound within the lungs. A supine, head-up position is often recommended for better distribution.[2]
-
Instillation Volume and Speed: Maximum recommended instillation volume is typically 1 mL/kg body weight for rodents.[3] A rapid instillation speed may lead to uneven distribution and potential reflux.[2]
-
Formulation Issues: If the compound is not properly suspended, the dose delivered will be inconsistent. Ensure the formulation is well-mixed immediately before each administration.
Q3: Our animals are experiencing respiratory distress or high mortality after dosing. What should we do?
A3: This is a critical issue that requires immediate attention. Potential causes include:
-
Formulation Toxicity: The vehicle or excipients may be causing lung injury. Run a control group with the vehicle alone to rule this out. Some PI3K inhibitors have been associated with lung inflammation at higher doses, potentially due to low solubility and particle accumulation.[1]
-
Instillation Volume: Exceeding the recommended volume can cause physical injury or asphyxiation. Ensure your dose volume is appropriate for the animal's size.
-
Anesthesia: Improper anesthetic depth can lead to complications. Monitor the animals closely during and after the procedure.
-
Compound-Related Effects: While Nemiralisib is generally well-tolerated in clinical studies, high local concentrations in preclinical models could lead to adverse effects.[4] Consider reducing the dose.
Experimental Models & Endpoints
Q4: What are appropriate preclinical animal models for testing Nemiralisib's efficacy?
A4: Nemiralisib targets the PI3Kδ pathway, which is involved in leukocyte recruitment and activation.[5] Therefore, models of inflammatory lung disease are most relevant. Examples include:
-
LPS-Induced Lung Inflammation: Intratracheal or intranasal lipopolysaccharide (LPS) challenge in mice or rats induces a robust neutrophilic inflammatory response, which is a key target for PI3Kδ inhibition.[6]
-
Cigarette Smoke Exposure Models: Acute or chronic exposure to cigarette smoke in mice can induce COPD-like features, including inflammation and glucocorticoid insensitivity. PI3Kδ inhibition has been shown to restore glucocorticoid function in this context.[7]
-
Allergen-Induced Asthma Models: In models of allergic asthma (e.g., ovalbumin or house dust mite challenge), PI3Kδ inhibitors can be evaluated for their ability to reduce eosinophilic inflammation and airway hyperresponsiveness.[8]
Q5: What are the key pharmacodynamic readouts to measure Nemiralisib's effect in the lungs?
A5: The primary endpoints should focus on the anti-inflammatory effects of Nemiralisib. Key analyses include:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: This is a critical procedure for assessing airway inflammation. The total and differential cell counts (especially neutrophils and macrophages) in the BAL fluid are primary readouts.[7][9]
-
Cytokine & Chemokine Levels: Measure levels of pro-inflammatory mediators like IL-6, IL-8 (or its mouse homolog, KC/CXCL1), and TNF-α in BAL fluid or lung homogenates using ELISA or multiplex assays. In human studies, Nemiralisib reduced sputum IL-8 and IL-6 levels.[5]
-
Lung Histology: Histopathological analysis of lung tissue sections can reveal reductions in inflammatory cell infiltration, edema, and tissue damage.
-
Target Engagement: While challenging, you can assess downstream PI3Kδ pathway activation (e.g., p-Akt levels) in lung tissue or BAL cells via Western blot or immunohistochemistry to confirm the compound is hitting its target.
Quantitative Data Summary
The following tables summarize dosing information from clinical and preclinical studies of Nemiralisib and other relevant PI3Kδ inhibitors. Note that preclinical doses may require optimization for your specific model and formulation.
Table 1: Human Clinical Dosing of Nemiralisib
| Study Population | Dose Range | Administration Route / Device | Reference |
|---|---|---|---|
| Healthy Individuals | 500 µg, 750 µg (single dose) | Dry Powder Inhaler (Ellipta) | [10] |
| COPD Patients | 12.5 µg - 750 µg (once daily) | Dry Powder Inhaler (Ellipta) | [11] |
| COPD Patients | 100 µg - 2000 µg (once daily) | Inhaled |[5] |
Table 2: Preclinical Dosing of Selective PI3Kδ Inhibitors (Proxy for Nemiralisib)
| Compound | Animal Model | Dose Range | Administration Route | Key Findings | Reference |
|---|---|---|---|---|---|
| CPL-302-215 | Mouse | 0.3, 1 mg/kg | Intratracheal Instillation | High lung concentration, low systemic exposure | [12] |
| IC87114 | Mouse | Not specified | Not specified | Increased dexamethasone (B1670325) efficacy | [9] |
| TAT-Pyk2-CT | Mouse | 10 mg/kg | Intraperitoneal | Attenuated LPS-induced neutrophil infiltration |[6] |
Experimental Protocols
Protocol 1: Intratracheal Instillation in Mice
This protocol describes a non-surgical method for delivering this compound formulation directly to the lungs.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Small animal laryngoscope or a fiber-optic light source
-
22-24 gauge catheter or a specialized microsprayer device
-
1 mL syringe
-
Nemiralisib formulation
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol. Ensure a proper plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Position the mouse in a supine position on a heated pad, with its head tilted back to straighten the airway. An angled board can be used for this purpose.
-
Gently pull the tongue to the side to open the mouth and visualize the glottis. Use a light source to illuminate the area.
-
Carefully insert the catheter between the vocal cords into the trachea. You should feel the cartilaginous rings of the trachea as you advance the catheter. Avoid entering the esophagus.
-
Once the catheter is in place, attach the syringe containing the Nemiralisib formulation.
-
Instill the desired volume (typically 25-50 µL for a mouse, not exceeding 1 mL/kg) in a slow, steady motion.[3]
-
Remove the catheter and allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.
Troubleshooting:
-
Gurgling sounds/fluid from nares: May indicate excessive volume or too rapid instillation. Reduce volume/speed.
-
Animal becomes cyanotic: The catheter may be blocking the airway. Remove it immediately and allow the animal to recover before re-attempting.
-
No effect of compound: Double-check the procedure to ensure the dose was delivered to the trachea and not the esophagus.
Protocol 2: Bronchoalveolar Lavage (BAL) in Mice
This protocol is for collecting cells and fluid from the alveolar space for analysis.
Materials:
-
Euthanasia agent (e.g., CO2, anesthetic overdose)
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 20-22 gauge catheter)
-
Suture thread
-
1 mL syringe
-
Ice-cold, sterile Phosphate-Buffered Saline (PBS) or saline
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice
Procedure:
-
Euthanize the mouse via an approved method.
-
Place the mouse on its back and dissect the neck area to expose the trachea.
-
Make a small incision in the trachea and insert the cannula.
-
Secure the cannula in place with a suture tie.
-
Attach a 1 mL syringe containing ~0.8-1.0 mL of ice-cold PBS.
-
Slowly instill the PBS into the lungs, then gently aspirate to recover the fluid. Avoid creating a vacuum that could collapse the airways. Massage the chest gently to maximize recovery.[7][9]
-
Place the recovered BAL fluid into a collection tube on ice.
-
Repeat the instillation/aspiration process 2-4 times with fresh PBS, pooling the recovered fluid.
-
Process the BAL fluid immediately. Centrifuge at low speed (e.g., 400 x g for 10 minutes at 4°C) to pellet the cells.[9]
-
The supernatant can be stored at -80°C for cytokine analysis. The cell pellet can be resuspended for total and differential cell counts.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.
Caption: General experimental workflow for in vivo lung studies.
References
- 1. AZD8154 [openinnovation.astrazeneca.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Pyk2 blocks lung inflammation and injury in a mouse model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Developing PI3K Inhibitors for Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors as Potential Therapeutic Agents for the Treatment of COPD with Associated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of a New Formulation of Nemiralisib Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erj.ersjournals.com [erj.ersjournals.com]
Nemiralisib hydrochloride stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability testing and storage of Nemiralisib hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under controlled conditions. Based on information for similar chemical compounds, the following is recommended:
-
Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): Store at -20°C in a dry, dark environment.[1]
Proper storage is crucial to prevent degradation and ensure the integrity of the compound for experimental use.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions of this compound, like many PI3K inhibitors, can be unstable and should ideally be prepared fresh for each experiment.[2] If storage is necessary:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
Precipitation in aqueous solutions is a common issue for many kinase inhibitors due to low water solubility. To address this:
-
Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before further dilution.
-
When preparing working solutions, dilute the stock solution in your aqueous buffer just before use.
-
Sonication can aid in dissolving the compound.
-
Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 to improve solubility, but always verify compatibility with your specific experimental system.
Q4: What is the mechanism of action of Nemiralisib?
Nemiralisib is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell survival, proliferation, and differentiation, particularly in leukocytes.[3] By inhibiting PI3Kδ, Nemiralisib can modulate immune cell function, which is the basis for its investigation in inflammatory diseases.[1][4]
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the point of inhibition by Nemiralisib.
Stability Testing
Stability testing, particularly through forced degradation studies, is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
Representative Forced Degradation Data
While specific public data on forced degradation of this compound is limited, the following table provides representative data based on studies of other kinase inhibitors.[5][6] These values illustrate the expected percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 48 hours | 70°C | ~12.5% |
| Base Hydrolysis | 0.1 N NaOH | 48 hours | 70°C | ~9.8% |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | ~15.2% |
| Thermal | Dry Heat | 48 hours | 60°C | < 2.0% |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | ~5.5% |
| Disclaimer: This table contains representative data for illustrative purposes. Actual degradation may vary based on experimental conditions. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound, which is essential for identifying potential degradants and establishing a stability-indicating analytical method.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC-grade methanol (B129727) and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Water bath, oven, and photostability chamber
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with a suitable mobile phase diluent to a working concentration (e.g., 100 µg/mL).
-
Acid/Base/Oxidizing Agents: Prepare solutions of 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 N HCl. Keep the mixture in a water bath at 70°C for up to 48 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours), neutralize with 0.1 N NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Withdraw and analyze samples at specified intervals.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at 60°C for 48 hours. Also, reflux the working solution at 60°C for 6 hours.[7]
-
Photolytic Degradation: Expose the solid compound and the working solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
4. Analytical Method (Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.025M ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 220-280 nm).
-
Injection Volume: 10-20 µL
-
Analysis: Analyze the stressed samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. Peak purity analysis using a DAD is recommended to ensure that the main peak is free from co-eluting degradants.
Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered during stability studies.
References
Technical Support Center: Optimizing Cell Viability Assays with Nemiralisib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability assays using the selective PI3Kδ inhibitor, Nemiralisib (also known as GSK2269557). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nemiralisib?
A1: Nemiralisib is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and differentiation, particularly in hematopoietic cells. By inhibiting PI3Kδ, Nemiralisib blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to reduced activation of downstream effectors like AKT and mTOR. This ultimately results in the inhibition of cell growth and induction of apoptosis in sensitive cell lines.
Q2: Which cell viability assay is most suitable for use with Nemiralisib?
A2: The choice of assay depends on your specific experimental goals and the cell type.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from compounds that affect cellular metabolism or have colorimetric properties.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells. It is generally more sensitive than colorimetric assays and has a broader linear range.
-
Trypan Blue Exclusion Assay: This method directly counts viable cells based on membrane integrity. It is straightforward but can be lower-throughput and more subjective than plate-based assays.
For screening and dose-response studies with Nemiralisib, the CellTiter-Glo® assay is often recommended due to its high sensitivity and reliability.
Q3: How can I distinguish between the cytotoxic and cytostatic effects of Nemiralisib?
A3: A standard cell viability assay at a single time point will not differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To distinguish between these, consider the following approaches:
-
Cell Counting: Perform cell counts at the beginning and end of the treatment period. A decrease in cell number from the initial count indicates a cytotoxic effect, while a stable number suggests a cytostatic effect.
-
Apoptosis Assays: Use assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, to confirm if Nemiralisib is inducing programmed cell death.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells. An accumulation of cells in a specific phase (e.g., G1) can indicate a cytostatic effect.
Q4: What is the expected IC50 range for Nemiralisib in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of Nemiralisib can vary significantly depending on the cell line, its genetic background (e.g., PIK3CD mutations), and the assay conditions (e.g., incubation time, cell density). While extensive public data on Nemiralisib's IC50 values in a wide range of cancer cell lines is limited, its high potency as a PI3Kδ inhibitor suggests that sensitive hematopoietic cell lines may exhibit IC50 values in the nanomolar to low micromolar range. For non-hematopoietic cells with lower dependence on the PI3Kδ isoform, the IC50 values may be significantly higher.
Data Presentation: In Vitro Efficacy of Nemiralisib
Due to the limited availability of publicly accessible IC50 data from cell viability assays for Nemiralisib across a broad range of cancer cell lines, the following table provides a template for how to present such data once obtained. For comparative purposes, data for other PI3K inhibitors are often presented in a similar format.
| Cell Line | Cancer Type | PIK3CD Status | Incubation Time (h) | Assay Type | IC50 (µM) | Reference |
| Example: Jurkat | T-cell Leukemia | Wild-type | 72 | CellTiter-Glo® | Data not available | |
| Example: SUDHL-4 | B-cell Lymphoma | Wild-type | 72 | MTT | Data not available | |
| Example: MCF-7 | Breast Cancer | Mutant | 72 | CellTiter-Glo® | Data not available | |
| Example: PC-3 | Prostate Cancer | Wild-type | 72 | MTT | Data not available |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nemiralisib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Nemiralisib in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest Nemiralisib concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nemiralisib stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Nemiralisib in complete culture medium. Add the desired volume of diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent but no cells). Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| NEM-V-01 | No dose-dependent decrease in cell viability | 1. Cell line resistance: The cell line may not be dependent on the PI3Kδ isoform for survival. 2. Incorrect dose range: The tested concentrations of Nemiralisib may be too low. 3. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. 4. Compound inactivity: The Nemiralisib stock solution may have degraded. | 1. Confirm target expression: Verify the expression of PI3Kδ in your cell line. Consider using a positive control cell line known to be sensitive to PI3Kδ inhibition. 2. Expand dose range: Test a wider range of concentrations, including higher doses. 3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 4. Prepare fresh stock solution: Always use freshly prepared dilutions from a properly stored stock. |
| NEM-V-02 | High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Incomplete compound dissolution: Nemiralisib may not be fully dissolved in the culture medium. | 1. Ensure single-cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. 3. Properly dissolve compound: Ensure the stock solution is completely dissolved before further dilution. Vortex dilutions thoroughly. |
| NEM-V-03 | Unexpectedly low viability in control wells | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO). 2. Poor cell health: Cells were not healthy or in the logarithmic growth phase at the time of seeding. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Check solvent concentration: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Run a vehicle control with the highest DMSO concentration used. 2. Use healthy cells: Ensure cells are healthy and have a high viability before seeding. 3. Check for contamination: Regularly inspect cultures for signs of contamination. |
| NEM-V-04 | Precipitate formation in culture medium | 1. Poor solubility of Nemiralisib: The compound may precipitate at higher concentrations in aqueous culture medium. | 1. Check final solvent concentration: Ensure it is within the recommended non-toxic range. 2. Prepare fresh dilutions: Make fresh serial dilutions for each experiment. 3. Visual inspection: Before adding the assay reagent, inspect the wells under a microscope for any precipitate. If observed, the results from those wells may be unreliable. |
Visualizations
References
Interpreting unexpected results in Nemiralisib studies
Welcome to the technical support center for Nemiralisib (GSK2269557) studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nemiralisib?
A1: Nemiralisib, also known as GSK2269557, is a potent and highly selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3Kδ enzyme is predominantly expressed in leukocytes and plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival in the immune system.[3][4] It is a key component of the PI3K/AKT/mTOR signaling pathway, which is activated by various immune and cytokine receptors.[5][6] By inhibiting PI3Kδ, Nemiralisib is intended to modulate the inflammatory response in airway diseases.[7]
Q2: Why has Nemiralisib shown a lack of efficacy in major Chronic Obstructive Pulmonary Disease (COPD) clinical trials despite a strong preclinical rationale?
A2: This is a significant unexpected outcome. Preclinical data and early studies suggested that by inhibiting PI3Kδ, Nemiralisib could correct dysregulated neutrophil migration, a characteristic of COPD.[8] However, a large Phase IIb dose-ranging study in patients with acute exacerbations of COPD found that Nemiralisib, when added to standard-of-care treatment for 12 weeks, did not improve lung function (as measured by FEV1) or reduce the rate of re-exacerbations compared to placebo.[9][10][11] While the exact reasons are not fully elucidated, potential explanations include:
-
The complexity and heterogeneity of inflammation in COPD, suggesting that targeting PI3Kδ alone may be insufficient.
-
The possibility that the therapeutic rationale, based on correcting neutrophil function, does not translate to broad clinical improvements in this patient population.[8][11]
-
Inadequate drug retention or distribution within the specific lung compartments where it is needed most.
Q3: What were the key unexpected findings from the Nemiralisib study in Activated PI3Kδ Syndrome (APDS) patients?
A3: In an open-label trial for APDS, a rare immunodeficiency caused by gain-of-function mutations in the gene encoding PI3Kδ, inhaled Nemiralisib was found to be safe and well-tolerated.[12][13] However, the study yielded unexpected results regarding target engagement and efficacy:
-
No Evidence of Target Engagement: There were no meaningful changes in the downstream product of PI3Kδ, PIP3, or other inflammatory markers in the induced sputum of patients.[12][13]
-
No Downstream Effects: Similarly, no significant changes were observed in blood inflammatory markers or lymphocyte subsets.[12]
-
High Systemic Exposure: Systemic levels of Nemiralisib were higher than anticipated, leading to the speculation that the drug was not retained in the lungs for a sufficient duration, possibly due to pre-existing structural lung damage in APDS patients.[12][13] Ultimately, the data did not support the hypothesis that inhaled Nemiralisib would be beneficial for patients with APDS.[12]
Q4: What is the most common adverse event associated with Nemiralisib, and what is the suspected cause?
A4: The most frequently reported adverse event across multiple clinical trials is a mild-to-moderate, dose-related post-inhalation cough.[9][14][15] In some studies, the incidence of cough was significantly higher in the Nemiralisib group (e.g., 35%) compared to placebo (e.g., 3-9%).[14][15] While the exact mechanism is not confirmed, it has been suggested that this could be a class effect of PI3Kδ inhibitors, possibly due to a direct effect on neuronal activity in the airways.[14]
Q5: Are there potential mechanisms of resistance or lack of response to Nemiralisib?
A5: While specific resistance mechanisms to Nemiralisib have not been detailed, general principles of kinase inhibitor resistance could apply. These can be broadly categorized as:
-
On-Target Resistance: This typically involves mutations in the drug target (PI3Kδ) that prevent the inhibitor from binding effectively.
-
Off-Target Resistance (Bypass Tracks): The cell activates alternative signaling pathways to bypass the inhibited PI3Kδ pathway. For example, upregulation of other PI3K isoforms or activation of parallel pathways like the SRC or RAS-MAPK pathways could compensate for the loss of PI3Kδ signaling.[16]
-
Pharmacokinetic Factors: As seen in the APDS trial, insufficient drug concentration at the target site due to poor lung retention can lead to a lack of response.[12][13]
Data Presentation
Table 1: Summary of Key Phase IIb COPD Trial (NCT03345407) Efficacy Endpoints
| Endpoint | Nemiralisib (750 µg) vs. Placebo | Outcome | Citation |
| Primary: Change from Baseline in FEV₁ at Week 12 | -0.004L (95% CrI: -0.051L to 0.042L) | No significant difference | [9][10][11] |
| Secondary: Rate of Re-exacerbation | Rate Ratio: 1.13 (95% CrI: 0.85 to 1.52) | No significant difference; slight increase noted in the highest dose group | [9] |
| Secondary: Patient-Reported Outcomes (CAT, SGRQ) | - | No significant differences observed | [10][17] |
FEV₁: Forced Expiratory Volume in 1 second; CrI: Credible Interval; CAT: COPD Assessment Test; SGRQ: St George's Respiratory Questionnaire.
Table 2: Summary of Most Common Adverse Events (AEs) in COPD Studies
| Adverse Event | Nemiralisib Incidence | Placebo Incidence | Key Observation | Citations |
| Post-inhalation Cough | Up to 35% | ~3-9% | Appears to be dose-related | [9][14][15] |
| Bronchospasm | 1% (across several doses) | <1% | Five discontinuations on Nemiralisib due to this AE | [9] |
| Pneumonia | 1-6% (across doses) | 1% | None considered related to treatment | [9] |
| Serious AEs (Overall) | 7-18% (across doses) | 8% | No significant difference | [9] |
Table 3: Key Findings from APDS Open-Label Trial (NCT02593539)
| Parameter | Result | Interpretation | Citation |
| Safety & Tolerability | Acceptable profile; most common AE was cough | Considered safe for this patient group | [12][13] |
| Target Engagement (PIP3 in sputum) | No meaningful changes observed | Lack of evidence for pharmacological activity in the lung | [12][13] |
| Downstream Biomarkers (Inflammatory markers) | No meaningful changes in sputum or blood | No downstream effects observed | [12][13] |
| Pharmacokinetics | Higher than expected systemic levels | Suggests poor retention in the lung | [12][13] |
| Clinical Efficacy | No convincing evidence of benefit | Data do not support use of inhaled Nemiralisib for APDS | [12] |
Troubleshooting Guide
Issue 1: No significant change in downstream biomarkers (e.g., p-AKT, PIP3) in lung-derived samples (sputum, BALF) after Nemiralisib treatment.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Steps:
-
Verify Drug Delivery and Concentration: Confirm that the experimental administration protocol (e.g., inhalation, instillation) is delivering Nemiralisib to the target tissue. If possible, measure the concentration of Nemiralisib in lung tissue or bronchoalveolar lavage fluid (BALF) to ensure it is within the effective range (pKi = 9.9).[1]
-
Assess Pharmacokinetics: In in-vivo models, consider that Nemiralisib has low oral bioavailability (F=2%) and may not be retained in the lung as expected, leading to higher systemic rather than local concentrations.[1][12] The timing of sample collection relative to drug administration is critical due to rapid absorption.[18]
-
Check Cell Viability: Ensure that the cells in your sample (e.g., sputum-derived neutrophils) are viable and functional. Poor sample quality can lead to uninterpretable biomarker results.
-
-
-
Possible Cause 2: Assay Sensitivity or Specificity Issues.
-
Troubleshooting Steps:
-
Validate Assays: Ensure that your assays for detecting PIP3, phosphorylated AKT (p-AKT), or other downstream markers are validated, sensitive, and specific for the target of interest.
-
Use Positive and Negative Controls: Include appropriate controls, such as a known activator of the PI3Kδ pathway to stimulate the pathway, and a vehicle control to establish a baseline.
-
Optimize Sample Processing: Phosphorylated proteins can be labile. Ensure that samples are processed quickly and with phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
-
-
Possible Cause 3: Redundancy in Signaling Pathways.
-
Troubleshooting Steps:
-
Investigate Bypass Mechanisms: Consider that other PI3K isoforms (e.g., PI3Kγ, also present in immune cells) or parallel signaling pathways may be compensating for the inhibition of PI3Kδ.[4] It may be necessary to probe other related pathways to understand the lack of effect.
-
-
Issue 2: Observing unexpected or paradoxical effects, such as an increase in an inflammatory marker.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Review Selectivity Profile: Although Nemiralisib is highly selective for PI3Kδ, at high concentrations it could inhibit other kinases.[1] Review available kinase screening data.
-
Consider Retroactivity: Kinase inhibitors can cause upstream effects in a signaling cascade without direct feedback loops, a phenomenon known as retroactivity.[19][20] This can sometimes lead to the activation of parallel pathways.[20] Mapping the broader signaling network around PI3Kδ may provide clues.
-
-
-
Possible Cause 2: Complex Biological Response.
-
Troubleshooting Steps:
-
Immune System Homeostasis: The PI3Kδ pathway is critical for the function and survival of various immune cells, including regulatory T cells (Tregs).[6] Inhibition of this pathway could disrupt the balance between pro-inflammatory and anti-inflammatory signals, leading to unexpected outcomes.
-
Consider the Model System: The specific cellular context or animal model may have unique dependencies on the PI3Kδ pathway that differ from the expected human response.
-
-
Experimental Protocols
Protocol: Assessment of Target Engagement in Induced Sputum
This protocol is based on the methodology used in clinical trials to assess whether Nemiralisib is engaging its target in the lungs.[12][13]
-
Subject Preparation:
-
Subjects should be free of respiratory tract infections for at least 4 weeks.
-
Withhold short-acting bronchodilators for at least 6 hours before the procedure.
-
-
Sputum Induction:
-
Perform baseline spirometry (FEV1).
-
Administer a pre-treatment of an inhaled beta-agonist (e.g., salbutamol) to minimize bronchoconstriction.
-
The subject inhales nebulized hypertonic saline (e.g., starting at 3%, increasing to 4% and 5%) for 7-minute intervals.
-
After each inhalation period, instruct the subject to cough forcefully to expectorate sputum into a sterile collection container.
-
Monitor FEV1 after each inhalation; a drop of >20% from baseline indicates excessive bronchoconstriction, and the procedure should be stopped.
-
-
Sample Processing (to be performed within 2 hours of collection):
-
Select sputum plugs and treat with a mucolytic agent like dithiothreitol (B142953) (DTT).
-
Perform a total cell count and cytospin preparation to determine differential cell counts (e.g., neutrophils, macrophages, eosinophils).
-
Centrifuge the sample to separate the cell pellet from the sputum supernatant. Store supernatant at -80°C for analysis of soluble markers.
-
Lyse the cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors for subsequent analysis.
-
-
Biomarker Analysis:
-
Target Engagement (PIP3): Measure levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of PI3Kδ, in the cell lysate using a validated method such as a competitive ELISA or mass spectrometry.
-
Downstream Signaling: Analyze levels of phosphorylated proteins downstream of PI3Kδ, such as p-AKT, in the cell lysate via Western Blot or specific immunoassays.
-
Inflammatory Markers: Measure concentrations of cytokines and chemokines (e.g., IL-5, IL-13, IL-6, IL-8) in the sputum supernatant using a multiplex immunoassay (e.g., Luminex).[15]
-
-
Data Interpretation:
-
Compare post-treatment biomarker levels to pre-treatment (baseline) levels. A significant reduction in PIP3 and/or downstream inflammatory markers would indicate successful target engagement and pharmacological effect. A lack of change may indicate issues as described in the Troubleshooting Guide.
-
Mandatory Visualizations
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.
Caption: Experimental workflow for assessing target engagement and biomarkers.
Caption: Troubleshooting logic for lack of biomarker response in Nemiralisib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nemiralisib - GlaxoSmithKline - AdisInsight [adisinsight.springer.com]
- 3. PI3K pathway defects leading to immunodeficiency and immune dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (Nemiralisib) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI3K Delta Inhibitors: Nemiralisib vs. Duvelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: nemiralisib (B609524) (GSK2269557) and duvelisib (B560053) (IPI-145). The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cell signaling, regulating processes such as cell growth, proliferation, survival, and motility. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive therapeutic target for hematological malignancies and inflammatory diseases. Nemiralisib is a potent and highly selective inhibitor of PI3Kδ, while duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ. This guide will delve into a direct comparison of their performance in PI3Kδ inhibition assays, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of nemiralisib and duvelisib against PI3K isoforms. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in the same assay system are not publicly available.
Table 1: Nemiralisib In Vitro Inhibitory Activity against PI3K Isoforms
| Isoform | pKi | pIC50 | Selectivity vs. PI3Kδ |
| PI3Kδ | 9.9[1][2][3] | - | - |
| PI3Kα | - | 5.3[1][2] | >1000-fold[1][2] |
| PI3Kβ | - | 5.8[1][2] | >1000-fold[1][2] |
| PI3Kγ | - | 5.2[1][2] | >1000-fold[1][2] |
Table 2: Duvelisib In Vitro Inhibitory Activity against PI3K Isoforms
| Isoform | IC50 (nM) |
| PI3Kδ | 2.5[4] |
| PI3Kγ | 27.4[4] |
| PI3Kβ | 85[4] |
| PI3Kα | 1602[4] |
Nemiralisib demonstrates high potency and exceptional selectivity for the PI3Kδ isoform, with over a thousand-fold greater selectivity against other Class I PI3K isoforms.[1][2] Duvelisib, in contrast, is a potent dual inhibitor of PI3Kδ and PI3Kγ, with approximately 10-fold greater selectivity for the δ isoform over the γ isoform.[4][5]
PI3Kδ Signaling Pathway
The diagram below illustrates the central role of PI3Kδ in the B-cell receptor (BCR) signaling cascade and the points of inhibition by nemiralisib and duvelisib.
Caption: PI3Kδ signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is based on the methodology described for determining the inhibitory activity of nemiralisib.[1]
Objective: To determine the in vitro potency (IC50) of test compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 10 mM MgCl2, <1% cholate (B1235396) (w/v), <1% CHAPS (w/v), 0.05% sodium azide (B81097) (w/v), and 1 mM DTT
-
Substrate Solution: ATP at the Km for each isoform (PI3Kα: 250 µM, PI3Kβ: 400 µM, PI3Kδ: 80 µM, PI3Kγ: 15 µM), PIP2 (5 µM for PI3Kδ; 8 µM for α, β, γ), and 10 nM biotin-PIP3
-
Test compounds (Nemiralisib, Duvelisib) serially diluted in 100% DMSO
-
HTRF detection reagents
Procedure:
-
Pre-incubate the PI3K enzyme with the serially diluted test compound for 15 minutes.
-
Initiate the kinase reaction by adding the substrate solution.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for signal development.
-
Read the fluorescence signal at the appropriate wavelengths.
-
Normalize the data to high (no compound) and low (no enzyme) controls.
-
Fit the data using a four-parameter logistical equation to determine the IC50 values.
Cellular Assays for PI3K Pathway Inhibition
The following is a general workflow for assessing the cellular activity of PI3K inhibitors.
Caption: General workflow for cellular PI3K inhibition assays.
Conclusion
Nemiralisib and duvelisib represent two distinct approaches to targeting the PI3Kδ signaling pathway. Nemiralisib is a highly potent and selective PI3Kδ inhibitor, which may offer a more targeted therapeutic strategy with potentially fewer off-target effects related to the inhibition of other PI3K isoforms. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ provides a broader mechanism of action, which could be advantageous in certain disease contexts by modulating the tumor microenvironment in addition to directly targeting malignant cells.[6][7][8]
The choice between these inhibitors will depend on the specific research question or therapeutic goal. For studies focused on the specific role of PI3Kδ, nemiralisib's high selectivity makes it an ideal tool. For applications where broader inhibition of leukocyte signaling is desired, duvelisib's dual activity may be more appropriate. This guide provides a foundational comparison to aid in the selection of the most suitable PI3Kδ inhibitor for your research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of PI3K Delta Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies and inflammatory diseases. A growing number of selective PI3Kδ inhibitors have been developed, each with unique biochemical and cellular profiles. This guide provides a head-to-head in vitro comparison of six prominent PI3Kδ inhibitors: idelalisib, copanlisib, duvelisib, umbralisib, zandelisib, and parsaclisib, supported by experimental data to aid in compound selection and experimental design.
Biochemical Potency and Isoform Selectivity
The cornerstone of a PI3Kδ inhibitor's therapeutic window is its selectivity against other Class I PI3K isoforms (α, β, and γ), which are more ubiquitously expressed and involved in essential physiological processes. High selectivity for the δ isoform is anticipated to minimize off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and selectivity of these inhibitors in biochemical assays.
The following table summarizes the reported biochemical IC50 values for the selected PI3Kδ inhibitors against all four Class I PI3K isoforms. It is important to note that these values are compiled from various sources and may have been generated under different experimental conditions. Therefore, direct comparison should be made with caution.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Idelalisib | 8600[1] | 4000[1] | 2100[1] | 2.5 - 19[1] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| Duvelisib | 38 | 132 | 2.5 | 2.5 |
| Umbralisib | >1000-fold selective for δ | >1000-fold selective for δ | 225-fold selective for δ | 22.2 |
| Zandelisib | - | - | - | 3.5 |
| Parsaclisib | ~20,000-fold selective for δ | ~20,000-fold selective for δ | ~20,000-fold selective for δ | 1 |
Cellular Activity: Inhibition of Downstream Signaling
To assess the functional consequences of PI3Kδ inhibition in a cellular context, the phosphorylation of downstream effectors, such as Akt, is commonly measured. A reduction in phosphorylated Akt (p-Akt) levels serves as a biomarker of pathway inhibition.
| Inhibitor | Cell Line | Assay | Cellular Potency (EC50/IC50, nM) |
| Idelalisib | Primary CLL cells | p-Akt Inhibition | ~1.8 |
| Copanlisib | B-cell lymphoma lines | Cytotoxicity | Nanomolar range[2] |
| Duvelisib | Primary CLL cells | p-Akt Inhibition | ~4 |
| Umbralisib | - | EC50 | 22.2[1] |
| Zandelisib | SU-DHL-6 | p-Akt Inhibition | Sustained inhibition after washout |
| Parsaclisib | Ramos | p-Akt Inhibition | 1 |
This table provides a qualitative and quantitative overview of the cellular activities of the selected inhibitors. Direct head-to-head studies across the same cell lines and assays are limited.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and experimental approaches, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for the in vitro comparison of PI3Kδ inhibitors.
References
Validating Nemiralisib Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Nemiralisib, a potent and selective inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This document outlines key experimental approaches, compares Nemiralisib with other notable PI3Kδ inhibitors, and offers detailed protocols for crucial assays.
Introduction to Nemiralisib and the PI3Kδ Target
Nemiralisib (also known as GSK2269557) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is predominantly expressed in leukocytes and plays a critical role in cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various inflammatory diseases and hematological malignancies.[1][3] As an inhaled therapeutic, Nemiralisib has been investigated primarily for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Activated PI3Kδ Syndrome (APDS).[4]
Validating that a drug molecule interacts with its intended target within a living organism, known as target engagement, is a critical step in drug development. For PI3Kδ inhibitors like Nemiralisib, this is typically assessed by measuring the modulation of downstream signaling events.
The PI3K/AKT/mTOR Signaling Pathway
The PI3Kδ enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a range of substrates that regulate crucial cellular functions. Therefore, inhibition of PI3Kδ by Nemiralisib is expected to reduce the levels of PIP3 and consequently decrease the phosphorylation of AKT (p-AKT).
Comparison of In Vivo Target Engagement for PI3Kδ Inhibitors
While direct head-to-head in vivo comparative studies are limited, data from various clinical and preclinical studies allow for an indirect comparison of Nemiralisib with other selective PI3Kδ inhibitors. The primary methods for assessing target engagement in vivo revolve around measuring the levels of key biomarkers in accessible biological samples.
| Inhibitor | Primary Indication(s) | In Vivo Target Engagement Method(s) | Key Findings on Target Engagement |
| Nemiralisib | COPD, APDS (investigational) | - Measurement of PIP3 levels in induced sputum.[4] | - In an open-label trial for APDS, there was no convincing evidence of target engagement in the lung, with no meaningful changes in PIP3 in induced sputum.[4] |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma | - Measurement of p-AKT levels in patient-derived cells (e.g., CD34+ cells) via Western blot or phospho-flow cytometry.[5] | - Dose-dependent decrease of p-AKT and p-S6RP in cell lines and patient samples.[5] In some cases, an increase in AKT activation was observed during treatment, suggesting resistance mechanisms.[1] |
| Parsaclisib | B-cell malignancies | - Ex vivo analysis of p-AKT levels in whole blood. | - Demonstrated potent in vivo antitumor activity in preclinical models.[6] |
| Umbralisib | Marginal Zone Lymphoma, Follicular Lymphoma | - Measurement of p-AKT (pS473) levels in patient CLL cells.[7] | - Monotherapy led to significant changes in p-AKT levels in responders but not in non-responders.[7] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions, patient populations, and assays used.
Key Experimental Protocols for In Vivo Target Engagement
Accurate and robust experimental design is paramount for validating in vivo target engagement. Below are detailed methodologies for the key assays used to assess the activity of PI3Kδ inhibitors.
Phospho-flow Cytometry for p-AKT in Whole Blood
This method allows for the quantification of intracellular protein phosphorylation at the single-cell level, making it ideal for heterogeneous samples like blood.
Detailed Protocol:
-
Sample Collection: Collect whole blood into sodium heparin tubes from subjects at various time points post-drug administration.
-
Cell Stimulation (Optional): To assess the inhibitory effect on stimulated pathways, cells can be treated with an appropriate agonist (e.g., growth factors) for a defined period at 37°C.
-
Fixation: Immediately after stimulation (or directly after collection for basal p-AKT levels), fix the cells by adding a pre-warmed fixation buffer (e.g., 1.5% formaldehyde) and incubate for 10-15 minutes at 37°C. This cross-links proteins and preserves the phosphorylation state.
-
Permeabilization: Pellet the fixed cells by centrifugation and resuspend in ice-cold methanol. Incubate for at least 30 minutes on ice to permeabilize the cell membrane, allowing antibodies to access intracellular targets.
-
Antibody Staining: Wash the permeabilized cells and resuspend in a staining buffer. Add a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify specific cell populations, e.g., CD45 for leukocytes) and a fluorescently-labeled antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473). Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Wash the stained cells and resuspend in a suitable buffer for analysis on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest using the surface marker expression. Quantify the mean fluorescence intensity (MFI) of the p-AKT signal within the gated population to determine the level of AKT phosphorylation.
Immunohistochemistry (IHC) for p-AKT in Tissue Biopsies
IHC allows for the visualization and semi-quantitative assessment of p-AKT expression within the context of tissue architecture.
Detailed Protocol:
-
Tissue Preparation: Fix fresh tissue biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for p-AKT (e.g., rabbit anti-p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP). Visualize the antibody binding by adding a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei. Dehydrate the slides and mount with a permanent mounting medium.
-
Image Analysis: Acquire images using a brightfield microscope. The intensity and percentage of p-AKT positive cells can be semi-quantitatively scored (e.g., using an H-score) for comparison between treatment groups.
ELISA for PIP3 Measurement in Sputum
This assay directly measures the product of PI3K activity, providing a proximal biomarker of target engagement.
Detailed Protocol:
-
Sputum Processing: Process induced sputum samples to separate the cellular and soluble components. The soluble fraction (sputum supernatant) is typically used for PIP3 measurement.
-
Lipid Extraction: Extract lipids from the sputum supernatant using an organic solvent mixture (e.g., chloroform/methanol).
-
Assay Principle: This is a competitive ELISA. A known amount of PIP3 is coated onto the wells of a microplate. The extracted lipid sample (containing an unknown amount of PIP3) is mixed with a PIP3-binding protein and added to the wells. The PIP3 from the sample will compete with the coated PIP3 for binding to the protein.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the PIP3-binding protein is added. A colorimetric substrate is then added, and the absorbance is measured.
-
Quantification: The intensity of the color is inversely proportional to the amount of PIP3 in the sample. A standard curve is generated using known concentrations of PIP3 to quantify the amount in the samples.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Profiles Predict Treatment Responses to the PI3K Inhibitor Umbralisib in Patients with Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemiralisib Hydrochloride: A Comparative Guide to PI3K Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, particularly cancer and inflammatory conditions. The PI3K family is divided into three classes, with Class I being the most studied therapeutic target. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit—α, β, γ, and δ—each with distinct tissue distribution and physiological functions. This diversity underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects.
This guide provides an objective comparison of the isoform selectivity of Nemiralisib hydrochloride against other prominent PI3K inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of PI3K Inhibitors
This compound (GSK2269557) is a potent and highly selective inhibitor of the PI3Kδ isoform.[1] Its selectivity profile, along with that of other well-characterized PI3K inhibitors, is summarized in the table below. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics of an inhibitor's potency, with lower values indicating higher potency. The data reveals a spectrum of selectivity, from highly specific inhibitors to broad-spectrum pan-PI3K inhibitors.
| Inhibitor | Type | PI3Kα (IC50/pIC50/pKi) | PI3Kβ (IC50/pIC50) | PI3Kγ (IC50/pIC50) | PI3Kδ (IC50/pIC50/pKi) |
| Nemiralisib | δ-selective | 5.3 (pIC50) | 5.8 (pIC50) | 5.2 (pIC50) | 9.9 (pKi) |
| Idelalisib (B1684644) (CAL-101) | δ-selective | 8600 nM | 4000 nM | 89 nM | 2.5 nM |
| Duvelisib (IPI-145) | δ/γ-selective | 1602 nM | 85 nM | 27.4 nM | 2.5 nM |
| Alpelisib (BYL719) | α-selective | 5 nM | 1156 nM | 290 nM | 250 nM |
| Copanlisib (B1663552) (BAY 80-6946) | Pan-PI3K (α/δ preference) | 0.5 nM | 3.7 nM | 6.4 nM | 0.7 nM |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 33 nM | 75 nM | 3 nM |
| Buparlisib (BKM120) | Pan-PI3K | 52 nM | 166 nM | 262 nM | 116 nM |
Note: Data is compiled from multiple sources and assay conditions may vary.[1][2][3][4][5][6][7][8][9][10] pIC50 is the negative logarithm of the IC50 value, and pKi is the negative logarithm of the Ki value. Higher pIC50 and pKi values indicate greater potency.
Experimental Protocols for Determining PI3K Inhibitor Selectivity
The determination of a PI3K inhibitor's isoform selectivity is crucial for its development and clinical application. Standardized and robust experimental methods are employed to ascertain the inhibitory activity against each PI3K isoform. Below are detailed methodologies for commonly used in vitro kinase assays.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay is widely used to measure the enzymatic activity of kinases by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies enzymatic inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and is inversely correlated with kinase activity.
Methodology:
-
Reaction Setup: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are incubated with the lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), and varying concentrations of the test inhibitor in a kinase reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
ADP Detection: After the incubation period, ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unused ATP.
-
Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity. It involves the use of radiolabeled ATP to track the phosphorylation of the substrate.
Principle: The assay measures the incorporation of a radioactive phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto the lipid substrate (PIP2) by the PI3K enzyme. The amount of radiolabeled product (PIP3) is then quantified.
Methodology:
-
Reaction Setup: The reaction mixture is prepared containing purified recombinant PI3K isoforms, the lipid substrate (PIP2), the test inhibitor at various concentrations, and a reaction buffer.
-
Kinase Reaction: The reaction is initiated by adding radiolabeled ATP (e.g., [γ-³²P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of an acidic solution. The phosphorylated lipid products are then extracted using an organic solvent mixture (e.g., chloroform/methanol).
-
Detection and Quantification: The extracted lipids are spotted onto a thin-layer chromatography (TLC) plate to separate the radiolabeled PIP3 from the unreacted radiolabeled ATP. The amount of radioactivity in the PIP3 spot is quantified using a phosphorimager or by scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing PI3K Signaling and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified PI3K Signaling Pathway.
Caption: PI3K Inhibitor Selectivity Assay Workflow.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 6. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations: An NRG Oncology study (NRG-GY008) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Nemiralisib Hydrochloride: A Comparative Analysis of PI3Kδ Selectivity
For Researchers, Scientists, and Drug Development Professionals
Nemiralisib (GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and proliferation of immune cells. This guide provides a comparative overview of Nemiralisib's cross-reactivity profile, focusing on its selectivity against other PI3K isoforms, supported by available biochemical data.
PI3K Isoform Selectivity Profile of Nemiralisib
Nemiralisib hydrochloride demonstrates remarkable selectivity for PI3Kδ over other class I PI3K isoforms. The following table summarizes the inhibitory activity of Nemiralisib against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.
| Target Isoform | pIC50 | pKi | Selectivity vs. PI3Kδ |
| PI3Kα | 5.3 | - | >1000-fold |
| PI3Kβ | 5.8 | - | >1000-fold |
| PI3Kγ | 5.2 | - | >1000-fold |
| PI3Kδ | - | 9.9 | - |
Data Interpretation: The high pKi value for PI3Kδ indicates strong binding affinity. The significantly lower pIC50 values for the other isoforms translate to a selectivity of over 1000-fold for PI3Kδ, highlighting Nemiralisib as a highly specific inhibitor. This exceptional selectivity minimizes the potential for off-target effects related to the inhibition of other PI3K isoforms, which are implicated in various essential cellular functions.
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in the signaling cascade that regulates cell growth, proliferation, and survival. Nemiralisib specifically targets the PI3Kδ isoform within this pathway.
Experimental Protocols
The determination of the inhibitory activity and selectivity of Nemiralisib against PI3K isoforms is typically performed using biochemical assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay .
HTRF® Kinase Assay for PI3K Isoform Selectivity
Principle:
This assay measures the enzymatic activity of a PI3K isoform by detecting the production of its lipid product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), from the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on a competitive immunoassay format using FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-GST antibody and an XL665-labeled streptavidin.
Methodology:
-
Reaction Setup: Recombinant PI3K isoforms (α, β, γ, and δ) are incubated with the substrate PIP2 and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells to determine the dose-dependent inhibition. A control with no inhibitor is included to measure the maximum enzyme activity.
-
Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP and incubated for a specific period at room temperature to allow for the production of PIP3.
-
Detection: A detection mixture containing a GST-tagged GRP1-PH domain (which binds specifically to PIP3), a europium cryptate-labeled anti-GST antibody, and streptavidin-XL665 is added to the wells. Biotinylated-PIP3 is also included as a tracer.
-
Signal Measurement: In the absence of PIP3 produced by the kinase reaction, the biotinylated-PIP3 tracer binds to the GST-GRP1-PH domain, bringing the europium cryptate and XL665 in close proximity and generating a high HTRF signal. When the kinase is active, the produced non-biotinylated PIP3 competes with the tracer for binding to the GRP1-PH domain, leading to a decrease in the HTRF signal. The signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of inhibition is determined relative to the control wells. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
This robust and sensitive assay platform allows for the precise determination of inhibitor potency and selectivity against different kinase isoforms, providing critical data for drug development and lead optimization.
Reproducibility of Nemiralisib's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Nemiralisib. Due to a scarcity of publicly available data on Nemiralisib's effects in cancer cell lines, this guide leverages data from other selective PI3Kδ inhibitors to provide a representative overview of expected outcomes and experimental considerations.
Nemiralisib (GSK2269557) is a potent and highly selective inhaled inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K).[1] Primarily investigated for inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, its mechanism of action centers on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2] While clinical trial data for respiratory conditions is available, preclinical data on its specific effects and their reproducibility across different cancer cell lines is limited in the public domain.
This guide aims to provide a framework for evaluating the potential effects of Nemiralisib by comparing data from other selective PI3Kδ inhibitors in relevant cancer cell lines.
Comparative Efficacy of Selective PI3Kδ Inhibitors in Cancer Cell Lines
The following table summarizes the anti-proliferative effects of various selective PI3Kδ inhibitors across a range of cancer cell lines, primarily focusing on hematological malignancies where the PI3Kδ isoform plays a more prominent role.[2] The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Idelalisib | MEC-1 | Chronic Lymphocytic Leukemia (CLL) | ~0.1 | Flinn et al., 2014 |
| Idelalisib | SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | ~0.5 | Lannutti et al., 2011 |
| Duvelisib | RL | Follicular Lymphoma | ~0.03 | Dong et al., 2018 |
| Duvelisib | KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | ~0.05 | Dong et al., 2018 |
| PI3KD-IN-015 | MOLM-13 | Acute Myeloid Leukemia (AML) | ~1.5 | Liu et al., 2016[3] |
| PI3KD-IN-015 | HT | B-cell Non-Hodgkin's Lymphoma | ~2.0 | Liu et al., 2016[3] |
Note: This data is intended to be representative of the potential effects of selective PI3Kδ inhibition and is not direct experimental data for Nemiralisib. The efficacy of any PI3K inhibitor can be highly dependent on the specific genetic background of the cancer cell line.
Key Experimental Protocols
To ensure the reproducibility and comparability of results when evaluating PI3K inhibitors like Nemiralisib, standardized experimental protocols are crucial.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI3K inhibitor (e.g., Nemiralisib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the PI3K inhibitor. Include a vehicle control (solvent alone).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-Akt (p-Akt) Inhibition
A primary pharmacodynamic marker of PI3K pathway inhibition is the reduction of phosphorylated AKT (p-Akt).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI3K inhibitor (e.g., Nemiralisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with the PI3K inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: PI3Kδ Signaling Pathway and the Point of Nemiralisib Inhibition.
Caption: General Experimental Workflow for Assessing Nemiralisib's Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Nemiralisib in Preclinical Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Nemiralisib (GSK2269557) is a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme, a key regulator of immune cell function. Its therapeutic potential has been investigated primarily in inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative overview of the available preclinical efficacy data for Nemiralisib in various animal models of airway inflammation.
Efficacy of Nemiralisib in a Rat Model of Allergic Asthma
A study in an ovalbumin (OVA)-sensitized Brown Norway rat model of allergic asthma provides the most direct preclinical evidence for Nemiralisib's efficacy. This model mimics key features of human allergic asthma, including eosinophilic and neutrophilic airway inflammation and late asthmatic response (LAR), which is a sustained bronchoconstriction following allergen challenge.
Summary of Efficacy Data in Ovalbumin-Challenged Brown Norway Rats
| Animal Model | Key Efficacy Endpoints | Nemiralisib (GSK2269557) Effect | Alternative PI3K Inhibitor (AZD8154) Effect |
| Brown Norway Rat | Late Asthmatic Response (LAR) | No significant reduction | Significant reduction, comparable to inhaled corticosteroids (ICS) |
| (Ovalbumin-induced | Airway Eosinophilia | Reduction observed | Greater reduction than Nemiralisib |
| allergic asthma) | Airway Neutrophilia | No significant reduction | Significant reduction |
Data sourced from a conference abstract comparing Nemiralisib to the dual PI3Kγδ inhibitor, AZD8154.
Potential Efficacy in Other Preclinical Respiratory Models
While published data on Nemiralisib in other specific animal models of respiratory disease are limited, its mechanism of action suggests potential efficacy in models characterized by PI3Kδ-driven inflammation.
Potential Applications and Key Endpoints in Other Animal Models
| Animal Model | Disease Modeled | Key Pathological Features & Efficacy Endpoints |
| Mouse | Cigarette Smoke-Induced COPD | Neutrophilic and macrophagic lung inflammation, emphysema, mucus hypersecretion. Endpoints: Bronchoalveolar lavage (BAL) fluid cell counts (neutrophils, macrophages), lung histology (mean linear intercept), cytokine levels (e.g., TNF-α, IL-6). |
| Mouse/Rat | Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Neutrophilic lung inflammation, pulmonary edema, pro-inflammatory cytokine release. Endpoints: BAL fluid cell counts, lung wet/dry weight ratio, cytokine levels (e.g., IL-1β, TNF-α). |
| Guinea Pig | Ovalbumin-Induced Allergic Asthma | Eosinophilic airway inflammation, airway hyperresponsiveness (AHR), early and late asthmatic responses. Endpoints: Plethysmography for AHR, BAL fluid eosinophil counts, lung histology. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols for inducing the animal models discussed.
Ovalbumin-Induced Allergic Asthma in Brown Norway Rats
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel anti-inflammatory compounds.
-
Sensitization: Brown Norway rats are sensitized by intraperitoneal or subcutaneous injections of ovalbumin (OVA), an egg protein, typically mixed with an adjuvant like aluminum hydroxide (B78521) (alum) to boost the immune response. This is usually performed on day 0 and repeated on day 7.
-
Challenge: Approximately 14 to 21 days after the initial sensitization, the rats are challenged with an aerosolized solution of OVA to induce an asthmatic response in the lungs.
-
Efficacy Assessment: Key parameters are measured at specific time points after the challenge. The late asthmatic response (LAR) is typically measured 1 to 6 hours post-challenge using techniques like whole-body plethysmography to assess airway obstruction. Airway inflammation is assessed by collecting bronchoalveolar lavage (BAL) fluid 24 hours post-challenge to count inflammatory cells (eosinophils, neutrophils) and measure cytokine levels.
Cigarette Smoke-Induced Lung Inflammation in Mice
This model is used to mimic the chronic inflammation and lung damage observed in human COPD.
-
Exposure: Mice are exposed to cigarette smoke in whole-body or nose-only exposure chambers. The duration and frequency of exposure can vary, from short-term (days) to long-term (months) to model acute or chronic inflammation and emphysema.
-
Efficacy Assessment: Following the exposure period, lung inflammation is assessed by analyzing the cellular composition of BAL fluid. Lung tissue is collected for histological analysis to evaluate emphysema (mean linear intercept) and cellular infiltration. Levels of inflammatory mediators in the BAL fluid or lung homogenates are also measured.
Visualizing the Mechanisms and Workflows
PI3Kδ Signaling Pathway in Airway Inflammation
Nemiralisib targets the δ isoform of PI3K, which is predominantly expressed in leukocytes. Its inhibition is intended to dampen the inflammatory cascade in respiratory diseases.
Caption: PI3Kδ signaling cascade in immune cells and the inhibitory action of Nemiralisib.
General Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a therapeutic agent like Nemiralisib in an animal model of respiratory disease.
Caption: A generalized workflow for in vivo testing of Nemiralisib in respiratory models.
Nemiralisib Hydrochloride vs. Standard of Care in COPD Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nemiralisib hydrochloride (GSK2269557), an investigational phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, against the standard of care for Chronic Obstructive Pulmonary Disease (COPD) in relevant disease models. The data presented is compiled from available preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Mechanism of Action: Targeting Airway Inflammation
Nemiralisib is a potent and selective inhaled inhibitor of PI3Kδ. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and function of various leukocytes, including neutrophils, T cells, and B cells, which are key drivers of the inflammatory response in COPD.[1][2] By inhibiting PI3Kδ, Nemiralisib aims to modulate the underlying inflammation that contributes to COPD pathogenesis and exacerbations.[2] The standard of care for COPD typically includes bronchodilators (long-acting beta-agonists [LABAs] and long-acting muscarinic antagonists [LAMAs]), inhaled corticosteroids (ICS), and in some cases, phosphodiesterase-4 (PDE4) inhibitors like roflumilast (B1684550). These treatments primarily work by relaxing airway smooth muscle or providing broad anti-inflammatory effects.
Signaling Pathway of Nemiralisib's Target
Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.
Comparative Efficacy in Disease Models
Direct head-to-head preclinical studies comparing Nemiralisib with standard-of-care agents are limited in publicly available literature. Clinical trials have primarily evaluated Nemiralisib as an add-on therapy to the existing standard of care. The following tables summarize available data from both clinical trials of Nemiralisib and representative preclinical studies of a standard of care agent, roflumilast.
Table 1: Clinical Efficacy of Nemiralisib (as Add-on Therapy) in COPD Patients
| Endpoint | Nemiralisib + Standard of Care | Placebo + Standard of Care | Study Population | Reference |
| Change in FEV₁ (Forced Expiratory Volume in 1 second) | 107.3 mL improvement from baseline at Day 84 | - | 126 patients with acute exacerbation of COPD | [1] |
| Rate of COPD Exacerbations (per person over 12 weeks) | 0.20 - 0.36 | 0.31 | 938 patients with acute exacerbation of COPD | [2] |
| Sputum Interleukin-8 (IL-8) Levels (at Day 14) | Reduced by 32% on average (1000 μg dose) | No significant change | 36 patients with moderate-to-severe stable COPD | |
| Sputum Interleukin-6 (IL-6) Levels (at Day 14) | Reduced by 29% on average (1000 μg dose) | No significant change | 36 patients with moderate-to-severe stable COPD |
Note: In a larger Phase IIb study, the addition of Nemiralisib to standard-of-care did not result in a significant improvement in lung function or a reduction in re-exacerbations in patients following an acute COPD exacerbation.[2]
Table 2: Preclinical Efficacy of Roflumilast (Standard of Care) in COPD Animal Models
| Endpoint | Roflumilast | Control/Vehicle | Animal Model | Reference |
| Neutrophil Count in Bronchoalveolar Lavage (BAL) Fluid | Significantly reduced | Elevated | Cigarette smoke-exposed mice | |
| Macrophage Count in BAL Fluid | Significantly reduced | Elevated | Cigarette smoke-exposed mice | |
| Mucus Secretion | Reduced | Increased | Lipopolysaccharide (LPS) and tobacco smoke-exposed rats | |
| TNF-α Levels in BAL Fluid | Suppressed | Elevated | Ovalbumin-sensitized and challenged Brown Norway rats |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of Nemiralisib and standard-of-care treatments in COPD models.
Cigarette Smoke-Induced COPD Model in Mice
This model is widely used to replicate key features of human COPD, including lung inflammation and emphysema.
-
Animal Model: Female C57BL/6 mice are commonly used due to their susceptibility to smoke-induced lung pathology.
-
Exposure: Mice are exposed to the smoke of several cigarettes (e.g., 4-6) daily, five days a week, for a period of up to 6 months in a whole-body inhalation chamber.
-
Treatment: The investigational drug (e.g., Nemiralisib) is typically administered via inhalation or intranasally prior to smoke exposure. The standard-of-care comparator (e.g., roflumilast) is often administered orally.
-
Endpoints:
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (neutrophils, macrophages, lymphocytes) are determined.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the BAL fluid are measured using ELISA.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess emphysema (mean linear intercept) and inflammation.
-
Lung Function: Pulmonary function tests may be performed to measure parameters like airway hyperresponsiveness.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model in Rats
This model is used to study the acute inflammatory response, which is relevant to COPD exacerbations.
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Induction of Inflammation: Rats are challenged with an intratracheal or intranasal instillation of LPS, a component of the outer membrane of Gram-negative bacteria.
-
Treatment: The test compound is administered before or after the LPS challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
-
Endpoints:
-
BAL Fluid Analysis: Similar to the cigarette smoke model, BAL fluid is analyzed for inflammatory cell counts and cytokine levels.
-
Lung Edema: The wet-to-dry weight ratio of the lungs is calculated as a measure of pulmonary edema.
-
Histopathology: Lung tissue is examined for evidence of inflammation and injury.
-
Experimental Workflow Visualization
Caption: A typical workflow for preclinical evaluation of inhaled therapeutics.
Summary and Conclusion
This compound, as a selective PI3Kδ inhibitor, offers a targeted approach to mitigating the leukocyte-driven inflammation in COPD. Clinical trial data in patients with acute exacerbations of COPD have shown some potential for improving lung function and reducing oral corticosteroid use when added to standard of care, although a large dose-ranging study did not meet its primary endpoints.[1][2]
For drug development professionals, the data suggests that while PI3Kδ inhibition is a rational and promising strategy, further studies would be required to delineate its precise positioning relative to existing therapies. The provided experimental protocols and workflows offer a foundational framework for designing future comparative studies to address this gap.
References
- 1. Physiologically Based Pharmacokinetic Modelling of Inhaled Nemiralisib: Mechanistic Components for Pulmonary Absorption, Systemic Distribution, and Oral Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New therapeutic options in the management of COPD – focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Nemiralisib's In Vitro Potency with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Nemiralisib, with other selective PI3Kδ inhibitors. The aim is to objectively assess the correlation between in vitro potency and in vivo efficacy, supported by available experimental data. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for cited experiments, and visualizes critical biological pathways and experimental workflows.
Introduction to Nemiralisib and the PI3Kδ Pathway
Nemiralisib (GSK2269557) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in B-cell malignancies and inflammatory diseases. Nemiralisib has been investigated in various clinical trials for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as for Activated PI3K Delta Syndrome (APDS).[2][3][4] However, despite its high in vitro potency, clinical efficacy has not been consistently demonstrated, highlighting the complexity of translating in vitro activity to in vivo therapeutic outcomes.
In Vitro Potency and Selectivity Comparison
The in vitro potency of PI3Kδ inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the target enzyme. Selectivity is assessed by comparing the potency against PI3Kδ to that against other PI3K isoforms (α, β, and γ).
| Inhibitor | PI3Kδ (pIC50 / IC50 in nM) | PI3Kα (pIC50 / IC50 in nM) | PI3Kβ (pIC50 / IC50 in nM) | PI3Kγ (pIC50 / IC50 in nM) | Selectivity for δ over α, β, γ |
| Nemiralisib | pKi 9.9 / pIC50 ~9.7 | pIC50 5.3 / ~5012 nM | pIC50 5.8 / ~1585 nM | pIC50 5.2 / ~6310 nM | >1000-fold vs α, β, γ[1] |
| Idelalisib | 19 nM | 8600 nM | 4000 nM | 2100 nM | 453-fold vs α, 210-fold vs β, 110-fold vs γ[5] |
| Zandelisib (B611922) | 3.5 nM | - | - | - | Highly Selective for δ |
| Umbralisib (B560156) | - | - | - | - | >1500-fold vs α and β, ~225-fold vs γ[6] |
| Leniolisib | 11 nM | 244 nM | 424 nM | 2230 nM | 22-fold vs α, 38-fold vs β, 202-fold vs γ[7] |
In Vivo Efficacy Comparison
The in vivo efficacy of PI3Kδ inhibitors has been evaluated in various preclinical and clinical settings. Nemiralisib has primarily been studied in models of inflammation, while other inhibitors have extensive data in oncology models.
| Inhibitor | Animal Model / Clinical Trial | Key Efficacy Endpoints |
| Nemiralisib | Brown Norway rat acute OVA model of Th2 driven lung inflammation | ED50 of 67 μg/kg for eosinophil recruitment. |
| Clinical trials in Asthma, COPD, APDS | Generally well-tolerated but lacked significant clinical efficacy in several studies.[2][4][8] | |
| Idelalisib | Phase 3 trial in relapsed CLL (in combination with rituximab) | 93% progression-free survival at 24 weeks vs 46% for rituximab (B1143277) alone.[9] |
| Phase 2 trial in indolent non-Hodgkin lymphoma | Overall response rate of 57%.[9] | |
| B-cell lymphoma patient-derived xenograft (PDX) models | Combination with ibrutinib (B1684441) significantly inhibited the growth of ibrutinib-resistant tumors.[10] | |
| Zandelisib | Phase 2 MIRAGE trial in relapsed/refractory indolent B-cell non-Hodgkin lymphoma | Objective response rate of 75.4%.[11] |
| SU-DHL-6 tumor-bearing mice | Sustained PI3Kδ inhibitory effects and significant anti-tumor activity.[12][13] | |
| Umbralisib | Phase 2 trial in relapsed/refractory marginal zone lymphoma | Overall response rate of 49%.[14] |
| Phase 2 trial in relapsed/refractory follicular lymphoma | Overall response rate of 43%.[14] |
Experimental Protocols
PI3Kδ Biochemical Kinase Assay (Representative Protocol)
This protocol is a representative example for determining the in vitro potency of a PI3Kδ inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3Kδ substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., Nemiralisib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate to their final concentrations in kinase assay buffer.
-
Reaction Setup:
-
Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3Kδ enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Assessment (Representative Protocol)
This protocol describes a general workflow for evaluating the in vivo efficacy of a PI3Kδ inhibitor in a cancer model.
Objective: To assess the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)
-
Human cancer cell line (e.g., a B-cell lymphoma line)
-
Matrigel
-
Test compound (e.g., Idelalisib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a pre-defined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.
-
Visualizations
PI3Kδ Signaling Pathway
Caption: Simplified PI3Kδ signaling pathway downstream of the B-Cell Receptor.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of a PI3Kδ inhibitor.
Experimental Workflow: In Vivo Xenograft Study
Caption: General workflow for an in vivo cancer xenograft efficacy study.
Discussion and Conclusion
Nemiralisib demonstrates high in vitro potency and selectivity for PI3Kδ. However, this has not consistently translated into significant clinical efficacy in inflammatory diseases. In contrast, other PI3Kδ inhibitors like Idelalisib and Zandelisib have shown robust efficacy in hematological malignancies, both in preclinical models and in clinical trials.
Several factors may contribute to this discrepancy between in vitro potency and in vivo efficacy for Nemiralisib in the tested indications:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of target engagement at the site of action are critical. Studies have suggested that inhaled Nemiralisib may not be retained in the lung for a sufficient duration to exert a sustained effect.[2]
-
Disease Complexity: The role of PI3Kδ may be more nuanced in complex inflammatory diseases compared to its more established driver role in certain B-cell malignancies.
-
Off-Target Effects: While highly selective, subtle off-target activities or differences in downstream signaling modulation compared to other inhibitors could influence the overall in vivo response.
-
Trial Design and Patient Population: The specific patient populations and endpoints in the clinical trials for Nemiralisib may have influenced the observed outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stamfordhealth.org [stamfordhealth.org]
- 4. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA grants accelerated approval to umbralisib for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nemiralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety and logistical information for the proper disposal of Nemiralisib hydrochloride, a potent and selective PI3Kδ inhibitor.
This compound (CAS RN: 1254036-77-5) is a significant compound in respiratory disease research.[1] As with any potent pharmaceutical agent, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the proper handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handling Precautions:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed in accordance with all applicable federal, state, and local regulations for hazardous waste.[2][3]
-
Waste Identification and Collection:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., vials, pipette tips, gloves), should be considered hazardous waste.
-
Collect this waste in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
-
Spill Management:
-
In the event of a spill, avoid breathing any dust.
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the spilled material into a suitable container for disposal.
-
Clean the spill area thoroughly to remove any residual contamination.
-
-
Final Disposal:
-
Dispose of the collected hazardous waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[4] Pharmaceutical waste entering sewer systems can have a negative impact on aquatic ecosystems.[4]
-
Follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
-
The PI3Kδ Signaling Pathway and Nemiralisib's Mechanism of Action
Nemiralisib is a potent and selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is crucial for the activation, proliferation, and function of various leukocytes, making it a significant target for inflammatory conditions.[6] By inhibiting PI3Kδ, Nemiralisib modulates the immune response.
References
- 1. medkoo.com [medkoo.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
Essential Safety and Handling of Nemiralisib Hydrochloride: A Guide to Personal Protective Equipment
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nemiralisib hydrochloride. As a potent phosphoinositide 3-kinase (PI3K) inhibitor, strict adherence to these personal protective equipment (PPE) protocols is essential to ensure personal safety and maintain a secure laboratory environment.[1] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on best practices for handling potent pharmaceutical compounds and other PI3K inhibitors.[2][3]
Core Principles of Handling Potent Compounds
When working with potent compounds like this compound, a comprehensive approach to personal protection is mandatory. This includes the consistent use of appropriate PPE and adherence to established safe handling procedures.[3] All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[3][4] Before beginning any procedure, ensure that all necessary PPE is correctly donned.[2]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound across various laboratory activities. These recommendations are designed to minimize exposure risk through inhalation, skin contact, and eye contact.[2][5]
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Double-gloving with chemotherapy-grade nitrile gloves.[2][6] | Safety glasses with side shields or chemical splash goggles and a face shield.[2][3] | Disposable, cuffed gown resistant to chemical permeation.[2][6] | An N95 respirator or higher is required when handling the powdered form.[2][7] |
| Solution Preparation | Double-gloving with chemotherapy-grade nitrile gloves.[2] | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk.[2] | Laboratory coat or a disposable gown.[2][3] | Required if not handled within a certified chemical fume hood.[3] |
| In-vitro/In-vivo Dosing | Nitrile gloves (double-gloving recommended). | Safety glasses with side shields.[3] | Laboratory coat. | Not generally required if solutions are handled with care to avoid aerosolization. |
| Waste Disposal | Double-gloving with chemotherapy-grade nitrile gloves.[8] | Safety glasses with side shields.[3] | Disposable gown.[8] | Not generally required if waste is properly contained. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure when handling this compound.[2]
Engineering Controls:
-
Always handle the powdered form of the compound within a certified chemical fume hood or a biological safety cabinet.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3][5]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Work on a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing: Use a dedicated and calibrated scale inside a fume hood.
-
Dissolving: When preparing solutions, add the solvent slowly to the powder to prevent splashing.[2]
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and weighing papers, as hazardous chemical waste in clearly labeled, sealed containers.[3] Do not dispose of this compound down the drain or in regular trash.[3]
Donning and Doffing of Personal Protective Equipment
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3]
-
Solid Waste: Collect unused powder and contaminated disposables (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.[3]
-
Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[3]
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. ashp.org [ashp.org]
- 8. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
